MY-1442
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one |
InChI |
InChI=1S/C19H17NO3/c1-22-14-8-9-16-13(11-14)5-4-10-20(16)17-12-19(21)23-18-7-3-2-6-15(17)18/h2-3,6-9,11-12H,4-5,10H2,1H3 |
InChI Key |
SPAMYFYFUGDCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of WS-1442 (frequently referred to as MY-1442)
Disclaimer: Initial searches for "MY-1442" did not yield a specific compound with that designation. However, the query strongly correlates with WS-1442 , a well-researched, standardized special extract from the leaves and flowers of hawthorn (Crataegus spp.). This guide focuses on the scientifically documented mechanism of action of WS-1442.
The hawthorn extract WS-1442 is a complex herbal medicinal product used in the treatment of mild forms of chronic heart failure.[1][2] Its therapeutic effects are not attributed to a single molecule but rather to the synergistic action of its various constituents, primarily oligomeric procyanidins (OPCs) and flavonoids.[2][3] WS-1442 exerts its cardioprotective and cardiotonic effects through a multi-target mechanism, influencing endothelial function, myocardial contractility, and cellular signaling pathways.
Core Mechanisms of Action
The mechanism of action of WS-1442 is multifaceted, with two prominent, distinct pathways identified that contribute to its efficacy in preventing endothelial barrier dysfunction and edema, a condition associated with chronic heart failure.[1]
-
Promotion of Endothelial Barrier Integrity: WS-1442 enhances the stability of the endothelial barrier by activating a barrier-enhancing pathway that involves the phosphorylation of cortactin.[1] This action is primarily attributed to the oligomeric procyanidins found within the methanolic fraction of the extract.[1]
-
Inhibition of Endothelial Hyperpermeability: The extract concurrently inhibits endothelial hyperpermeability by blocking a barrier-disruptive pathway involving calcium signaling.[1][3] The ethanolic fraction of WS-1442 is responsible for this effect, though the specific calcium-active substance(s) have not yet been fully identified.[1]
Beyond its effects on the endothelium, WS-1442 has been shown to have a positive inotropic effect on the myocardium, meaning it increases the force of heart muscle contractions.[2] This is likely achieved through a cyclic adenosine monophosphate (cAMP)-independent inhibition of the sodium-potassium-ATPase (Na+/K+-ATPase) pump, which leads to a transient increase in intracellular calcium.[2] Additionally, WS-1442 promotes vasorelaxation by increasing the release of nitric oxide (NO) from the endothelium, an effect mediated by the phosphorylation of endothelial nitric oxide synthase (eNOS).[2][3]
Recent studies have also uncovered a novel mechanism of action for WS-1442, demonstrating its ability to stimulate cardiomyogenesis and angiogenesis from stem cells.[4][5] This suggests a potential role for the extract in cardiac regeneration. This effect is thought to be mediated through the modulation of several developmental signaling pathways, including the upregulation of brain-derived neurotrophic factor (BDNF) and retinoic acid, and the inhibition of transforming growth factor β/bone morphogenetic protein (TGFβ/BMP) and fibroblast growth factor (FGF) signaling.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the composition and clinical investigation of WS-1442.
Table 1: Composition of WS-1442 Standardized Extract
| Component | Specification | Reference |
| Origin | Dry extract from hawthorn leaves with flowers | [2] |
| Extraction Solvent | Ethanol 45% (w/w) | [2] |
| Drug-to-Solvent Ratio | 4-6.6:1 | [2] |
| Oligomeric Procyanidins (OPCs) | Standardized to 17.3-20.1% | [2] |
| Other Components | Flavonoids (hyperoside, vitexin-rhamnoside, rutin, vitexin), triterpenoids, phenol carboxylic acids | [2] |
Table 2: Summary of a Clinical Trial on WS-1442 in Heart Failure (NYHA Class II)
| Parameter | WS-1442 Group | Placebo Group | p-value | Reference |
| Number of Patients | 20 | 20 | N/A | [7] |
| Treatment Duration | 12 weeks | 12 weeks | N/A | [7] |
| Dosage | 3 x 1 capsule daily | 3 x 1 capsule daily | N/A | [7] |
| Change in Exercise Tolerance | +66.3 W x min (10.8% increase) | -105.3 W x min (16.9% reduction) | 0.06 | [7] |
| Change in Double Product | -14.4 mmHg s⁻¹ (26.8% decrease) | -1.3 mmHg s⁻¹ (2.7% decrease) | N/A | [7] |
Experimental Protocols
Bioactivity-Guided Fractionation of WS-1442
To identify the active constituents of WS-1442 responsible for its dual mechanism of action on the endothelial barrier, a bioactivity-guided fractionation approach was employed.
-
Initial Fractionation: The crude WS-1442 extract was subjected to successive elution with solvents of increasing polarity: water, 95% ethanol, methanol, and 70% acetone, to generate four primary fractions.
-
Bioactivity Screening: The activity of each fraction was assessed by measuring its ability to reduce endothelial hyperpermeability. The water fraction was found to be inactive.
-
Mechanism-Specific Assays: The active fractions were further analyzed using specific readouts for the two proposed mechanisms:
-
Calcium Signaling: Intracellular calcium levels were measured to screen for inhibition of the barrier-disruptive pathway.
-
Cortactin Phosphorylation: The phosphorylation of cortactin was analyzed to assess the activation of the barrier-enhancing pathway.
-
-
Sub-fractionation and Compound Identification: The fractions showing activity in the mechanism-specific assays (ethanolic for calcium signaling, methanolic for cortactin activation) were further sub-fractionated to isolate and identify the responsible compounds.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of WS-1442 on the endothelial barrier.
Caption: Workflow for bioactivity-guided fractionation of WS-1442.
References
- 1. The Dual Edema-Preventing Molecular Mechanism of the Crataegus Extract WS 1442 Can Be Assigned to Distinct Phytochemical Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benefit-Risk Assessment of Crataegus Extract WS 1442: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Frontiers | Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? [frontiersin.org]
- 5. Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical efficacy of crataegus extract WS 1442 in congestive heart failure NYHA class II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Tubulin Polymerization Inhibitors: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their essential function in mitosis makes them a prime target for the development of anticancer therapeutics. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. This technical guide provides a comprehensive overview of the core principles and methodologies used to characterize tubulin polymerization inhibitors, using a representative compound active against the MGC-803 human gastric cancer cell line as a case study. The document details its mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation.
Introduction to Tubulin Polymerization and its Inhibition
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (assembly) and depolymerization (disassembly). This dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Tubulin polymerization inhibitors interfere with this process, leading to a disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells. These inhibitors are broadly classified based on their binding site on the tubulin dimer, with the colchicine, vinca alkaloid, and taxane binding sites being the most well-characterized. Colchicine-binding site inhibitors, such as the subject of this guide, prevent the polymerization of tubulin dimers into microtubules.
Mechanism of Action of a Representative Tubulin Inhibitor in MGC-803 Cells
The representative tubulin polymerization inhibitor discussed here exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules, thus inhibiting their formation. The downstream consequences of this action in MGC-803 gastric cancer cells include:
-
Disruption of the Microtubule Network: Inhibition of tubulin polymerization leads to a significant reduction in the cellular microtubule network.
-
Cell Cycle Arrest: The absence of a functional mitotic spindle activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and mitochondrial dysfunction, ultimately leading to cell death.
Quantitative Data Presentation
The efficacy of the representative tubulin inhibitor has been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| MGC-803 | Human Gastric Cancer | 15 |
| HGC-27 | Human Gastric Cancer | 25 |
| K562 | Human Myelogenous Leukemia | 14 |
| BT549 | Human Breast Cancer | 8 |
| NCI-H460 | Human Lung Cancer | 15 |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| Representative Inhibitor | 0.73 |
| Colchicine (Reference) | 1.5 |
Table 3: Cell Cycle Arrest in MGC-803 Cells (24h treatment)
| Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (0) | 60.5 | 25.3 | 14.2 |
| 10 | 45.2 | 15.1 | 39.7 |
| 20 | 20.1 | 8.5 | 71.4 |
Table 4: Apoptosis Induction in MGC-803 Cells (48h treatment)
| Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Control (0) | 5.2 |
| 10 | 25.8 |
| 20 | 55.3 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MGC-803 cells are seeded into 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the tubulin inhibitor (e.g., 0.1 nM to 1 µM) in triplicate and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis of the dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified bovine tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared on ice.
-
Inhibitor Addition: The representative tubulin inhibitor or a reference compound (e.g., colchicine) is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C in a fluorescence plate reader.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes) with excitation at 360 nm and emission at 450 nm.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by plotting the rate of polymerization against the inhibitor concentration.
Immunofluorescence Microscopy for Microtubule Network Analysis
-
Cell Culture and Treatment: MGC-803 cells are grown on glass coverslips and treated with the tubulin inhibitor at the desired concentration for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Non-specific binding is blocked with 1% BSA in PBS. The cells are then incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Staining and Mounting: The nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging: The microtubule network is visualized using a confocal microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: MGC-803 cells are treated with the tubulin inhibitor for 24 hours. Both adherent and floating cells are collected by trypsinization and centrifugation.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: MGC-803 cells are treated with the tubulin inhibitor for 48 hours. Cells are harvested as described for cell cycle analysis.
-
Staining: The cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Conclusion
The representative tubulin polymerization inhibitor demonstrates potent anticancer activity against MGC-803 gastric cancer cells and other cancer cell lines. Its mechanism of action, involving the inhibition of tubulin polymerization at the colchicine-binding site, leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of novel tubulin-targeting agents. The methodologies described are fundamental to the characterization of new chemical entities in the drug discovery and development pipeline for cancer therapeutics. Further in vivo studies are warranted to establish the full therapeutic potential of such promising compounds.
An Inquiry into the Unidentified Compound MY-1442 and its Putative Role as a Colchicine Binding Site Inhibitor
A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "MY-1442" in the context of tubulin polymerization or as an inhibitor of the colchicine binding site. This suggests that "this compound" may be an internal, pre-clinical code name for a compound not yet disclosed in the public domain, a novel agent for which data has not yet been published, or a potential misidentification.
While a detailed analysis of this compound is not possible due to the absence of specific data, this guide will provide a comprehensive overview of the colchicine binding site on β-tubulin, the mechanism of action of agents that target this site, and the established experimental protocols used to characterize such compounds. This information will serve as a foundational framework for understanding how a novel agent like this compound would be evaluated.
The Colchicine Binding Site: A Key Target in Cancer Therapy
The colchicine binding site is a critical pocket on the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[1][2] Microtubules are highly dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.[2] Agents that bind to the colchicine site interfere with tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death).[2][3][4] This mechanism makes the colchicine binding site a highly attractive target for the development of anticancer drugs.[1][2]
General Mechanism of Colchicine Site Inhibitors
The general mechanism of action for colchicine site inhibitors (CSIs) can be visualized as a multi-step process leading to cell death.
Figure 1. General signaling pathway for Colchicine Site Inhibitors.
Experimental Protocols for Characterizing Colchicine Site Inhibitors
The following are standard experimental protocols used to investigate and quantify the effects of putative colchicine binding site inhibitors.
1. Tubulin Polymerization Assay
This is a primary assay to determine if a compound affects microtubule formation.
-
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
The test compound (e.g., this compound) at various concentrations is added to the tubulin solution.
-
GTP (1 mM) is added to initiate polymerization.
-
The mixture is transferred to a temperature-controlled spectrophotometer, and the absorbance at 340 nm is monitored over time at 37°C.
-
A known colchicine site inhibitor (e.g., colchicine or combretastatin A-4) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curve.
-
Figure 2. Workflow for a tubulin polymerization assay.
2. Competitive Colchicine Binding Assay
This assay directly assesses whether a compound binds to the colchicine site.
-
Principle: This experiment measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]colchicine) from its binding site on tubulin.
-
Methodology:
-
Purified tubulin is incubated with a fixed concentration of [³H]colchicine.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The protein-bound [³H]colchicine is separated from the unbound ligand (e.g., by gel filtration).
-
The radioactivity of the protein-bound fraction is measured by scintillation counting.
-
A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding. The Ki (inhibition constant) can be calculated.
-
3. Cell-Based Assays
These assays evaluate the effect of the compound on cancer cells.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology: Cancer cell lines are treated with various concentrations of the test compound for a set period (e.g., 48 or 72 hours). A reagent like MTT is added, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is measured, and the IC50 for cell viability is determined.
-
-
Cell Cycle Analysis:
-
Principle: Determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology: Cells are treated with the test compound, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is measured by flow cytometry. An accumulation of cells in the G2/M phase is characteristic of microtubule-targeting agents.
-
Expected Quantitative Data for a Colchicine Site Inhibitor
Should data for this compound become available, it would be expected to be summarized in tables similar to the following hypothetical examples.
Table 1: Hypothetical Inhibitory Activity of this compound
| Assay | Parameter | Value |
| Tubulin Polymerization | IC50 | e.g., 1.5 µM |
| Colchicine Binding | Ki | e.g., 0.8 µM |
Table 2: Hypothetical Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | e.g., 25 nM |
| MCF-7 | Breast Cancer | e.g., 40 nM |
| A549 | Lung Cancer | e.g., 32 nM |
References
- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Therapy: A Technical Guide to Coumarin-Based Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents has identified tubulin as a critical target. Its polymerization into microtubules is fundamental to cell division, making it an attractive focal point for therapeutic intervention. Among the diverse scaffolds investigated, coumarins have emerged as a privileged structure, demonstrating potent tubulin polymerization inhibitory activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of coumarin-based tubulin inhibitors, offering a comprehensive resource for researchers in the field of oncology drug development.
Lead Compounds and Biological Activity
A number of coumarin-based compounds have been identified as potent inhibitors of tubulin polymerization, often targeting the colchicine binding site. These compounds exhibit significant cytotoxic effects against a range of cancer cell lines. The biological activity of several lead compounds is summarized in the tables below.
Table 1: Anti-proliferative Activity of Lead Coumarin-Based Tubulin Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| MY-413 | MGC-803 (Gastric) | 0.011 | [1][2] |
| HGC-27 (Gastric) | < 0.1 | [1] | |
| 20q | MGC-803 (Gastric) | 0.084 | |
| HCT-116 (Colon) | 0.227 | ||
| Kyse30 (Esophageal) | 0.069 | ||
| Kyse450 (Esophageal) | 0.078 | ||
| I-33 (MY-875) | MGC-803 (Gastric) | 0.027 | |
| HCT-116 (Colon) | 0.055 | ||
| KYSE450 (Esophageal) | 0.067 | ||
| MY-673 | 13 various cancer cell lines | 0.0117 - 0.3959 | |
| 12b | HSC-2 (Oral Squamous) | Nanomolar range | |
| Compound 65 | Various cancer cell lines | 0.007 - 0.047 | [3][4][5] |
Table 2: Tubulin Polymerization Inhibitory Activity of Lead Compounds
| Compound | IC50 (µM) | Binding Site | Reference |
| MY-413 | 2.46 | Colchicine | [1][2] |
| I-33 (MY-875) | 0.92 | Colchicine | |
| Compound 65 | Not explicitly stated, but confirmed to interact with the colchicine-binding site | Colchicine | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a representative coumarin-based tubulin inhibitor and for key biological assays used in their evaluation.
Synthesis of 4-Substituted Coumarin Tubulin Inhibitors (Representative Protocol)
This protocol is based on the synthesis of potent 4-substituted coumarin derivatives as described by Cao et al. (2016).
General Procedure:
-
Starting Material Synthesis: The synthesis typically begins with the appropriate substituted phenols and β-ketoesters, which undergo a Pechmann condensation to form the coumarin core.
-
Introduction of the 4-phenyl group: A key step involves the introduction of a substituted phenyl group at the 4-position of the coumarin ring. This can be achieved through various cross-coupling reactions, such as the Suzuki reaction.
-
Modification of Substituents: Further modifications of the substituents on both the coumarin and the 4-phenyl ring are performed to explore structure-activity relationships (SAR). This may involve reactions such as demethylation, alkylation, or the introduction of different functional groups.
Example: Synthesis of a 4-Anilino-Coumarin Derivative
A detailed, step-by-step experimental procedure for the synthesis of compound 65 and other potent analogues can be found in the supporting information of the publication by Cao et al. in the Journal of Medicinal Chemistry, 2016, 59 (12), pp 5721–5739.[3][4][5]
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the coumarin-based inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, pH 6.9).
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with various concentrations of the test compound. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the coumarin-based inhibitor at a concentration around its IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase, typically the G2/M phase for tubulin inhibitors.
Signaling Pathways and Mechanisms of Action
Coumarin-based tubulin inhibitors exert their anticancer effects through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Furthermore, some of these compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some coumarin-based tubulin inhibitors, such as MY-413, have been found to inhibit kinases within the MAPK pathway, contributing to their anticancer activity.[1][2]
Caption: MAPK signaling pathway and points of inhibition by some coumarin-based compounds.
Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and cell proliferation. Its dysregulation is implicated in cancer development. Some coumarin-sulfonate derivatives have been shown to activate the Hippo pathway, leading to the downregulation of the oncogenic protein YAP.
Caption: Hippo signaling pathway and its activation by certain coumarin derivatives.
Experimental Workflow
The discovery and development of coumarin-based tubulin inhibitors follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A typical workflow for the discovery and evaluation of coumarin-based tubulin inhibitors.
Conclusion
Coumarin-based tubulin inhibitors represent a promising class of anticancer agents with potent activity against a variety of malignancies. Their mechanism of action, primarily through the inhibition of tubulin polymerization at the colchicine binding site, leads to cell cycle arrest and apoptosis. The continued exploration of the coumarin scaffold, guided by structure-activity relationship studies and a deeper understanding of their impact on cellular signaling pathways, will undoubtedly pave the way for the development of novel and effective cancer therapeutics. This guide provides a foundational resource for researchers to build upon in this exciting and critical area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of in Vitro and in Vivo Anticancer Activity of 4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Evaluation of MY-1442 Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro anticancer activity of MY-1442, a novel coumarin-based derivative. This compound has been identified as a potent inhibitor of tubulin polymerization, demonstrating significant antiproliferative effects in various cancer cell lines. This document details the experimental protocols used to evaluate its efficacy and elucidates its mechanism of action through key signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. It specifically acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin.[1] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to microtubule depolymerization. The disruption of the microtubule network triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]
dot
Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.
Quantitative Data: Antiproliferative Activity
The antiproliferative activity of this compound was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.034[1] |
| HCT-116 | Colorectal Cancer | 0.081[1] |
| KYSE30 | Esophageal Squamous Cell Carcinoma | 0.19[1] |
Experimental Protocols
This protocol is for determining the IC50 values of this compound.
Workflow:
dot
Caption: Workflow for the MTT-based cell viability assay.
Methodology:
-
Cancer cells (MGC-803, HCT-116, KYSE30) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound and incubated for an additional 72 hours.
-
Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated using a dose-response curve fitting software.
This assay directly measures the effect of this compound on tubulin assembly.
Methodology:
-
A reaction mixture containing purified bovine brain tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in a glutamate-based buffer is prepared.
-
This compound or a control vehicle is added to the reaction mixture.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
Tubulin polymerization is initiated by incubating the plate at 37°C.
-
The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.
-
The IC50 for tubulin polymerization inhibition is determined from the concentration-response curve.
This assay quantifies the induction of apoptosis by this compound.
Methodology:
-
MGC-803 cells are treated with varying concentrations of this compound for 48 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
This protocol determines the effect of this compound on cell cycle progression.
Methodology:
-
MGC-803 cells are treated with this compound for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.
-
Cells are stained with Propidium Iodide (50 µg/mL).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
MGC-803 cells are grown to confluence in 6-well plates.
-
A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
The cells are washed with PBS to remove debris and then incubated with a medium containing a non-toxic concentration of this compound.
-
Images of the wound are captured at 0 and 24 hours.
-
The rate of wound closure is measured to determine the effect of this compound on cell migration.
Signaling Pathway Analysis
Inhibition of tubulin polymerization by this compound leads to the activation of the spindle assembly checkpoint, causing a mitotic block. This prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. Key proteins regulated by this compound in MGC-803 cells include a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent apoptosis. Furthermore, cell cycle arrest is associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
dot
Caption: Downstream signaling effects of this compound-induced tubulin disruption.
Conclusion
The in-vitro data strongly suggest that this compound is a promising anticancer agent with potent activity against gastric, colorectal, and esophageal cancer cell lines. Its mechanism of action as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis, is well-supported by the experimental evidence. Further in-vivo studies and preclinical development are warranted to fully evaluate the therapeutic potential of this compound.
References
Unraveling the Apoptotic Induction by MY-1442 in Cancer Cells: A Technical Overview
An In-depth Examination of the Molecular Mechanisms and Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of available scientific literature reveals no specific experimental data or direct research pertaining to a compound designated as "MY-1442" and its role in inducing apoptosis in cancer cells. The following guide, therefore, synthesizes established principles and methodologies in cancer apoptosis research to provide a foundational framework for investigating a novel compound with such a proposed mechanism of action. This document outlines the key signaling pathways commonly implicated in apoptosis, presents standardized experimental protocols to assess pro-apoptotic activity, and offers a template for the systematic presentation of quantitative data.
I. Core Signaling Pathways in Cancer Cell Apoptosis
The induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This process is tightly regulated by a complex network of signaling pathways. A novel therapeutic agent like the hypothetical this compound would likely modulate one or more of these key cascades to exert its cytotoxic effects. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of effector caspases.[1][2] Furthermore, critical cell survival pathways are often dysregulated in cancer, and their inhibition can trigger apoptosis.
The PI3K/Akt/mTOR Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a common feature in many cancers, promoting cell survival and resistance to apoptosis.[5][6] Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are a major focus of cancer drug development.[3][7] Inhibition of this pathway can lead to the de-repression of pro-apoptotic factors and ultimately, cell death.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to apoptosis.
The Bcl-2 Family of Proteins and the Intrinsic Apoptotic Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, which is initiated in response to intracellular stress signals.[8] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[9] The ratio of these opposing factions determines the cell's fate.[10] An excess of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[11] Many anti-cancer agents function by either upregulating pro-apoptotic Bcl-2 family members or downregulating their anti-apoptotic counterparts.[12]
Caption: Hypothetical modulation of the intrinsic apoptotic pathway by this compound.
Caspase Cascade Activation
Caspases are a family of cysteine proteases that execute the apoptotic program.[13][14] They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[15] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-7).[2] Activated effector caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15] The direct activation of procaspase-3 is an emerging anti-cancer strategy.[16]
Caption: Hypothetical direct activation of procaspase-3 by this compound, bypassing upstream signaling.
II. Quantitative Data Presentation
To systematically evaluate the pro-apoptotic efficacy of a compound like this compound, quantitative data from various assays should be compiled and presented in a clear, tabular format. This facilitates comparison across different cell lines, concentrations, and time points.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| HCT-116 | Colorectal Carcinoma | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| A549 | Lung Carcinoma | 24 | Data |
| 48 | Data | ||
| 72 | Data | ||
| PC-3 | Prostate Adenocarcinoma | 24 | Data |
| 48 | Data | ||
| 72 | Data |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50%.[17][18][19]
Table 2: Quantification of Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) (Annexin V+/PI-) | Necrotic Cells (%) (Annexin V+/PI+) |
| HCT-116 | Vehicle Control | - | 48 | Data | Data |
| This compound | IC50/2 | 48 | Data | Data | |
| This compound | IC50 | 48 | Data | Data | |
| This compound | 2 x IC50 | 48 | Data | Data | |
| A549 | Vehicle Control | - | 48 | Data | Data |
| This compound | IC50/2 | 48 | Data | Data | |
| This compound | IC50 | 48 | Data | Data | |
| This compound | 2 x IC50 | 48 | Data | Data |
Quantification of apoptotic and necrotic cells is typically performed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[20][21]
Table 3: Effect of this compound on Key Apoptotic Protein Expression
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Relative Protein Expression (Fold Change vs. Control) |
| Bax | ||||
| HCT-116 | Vehicle Control | - | 24 | 1.0 |
| This compound | IC50 | 24 | Data | |
| A549 | Vehicle Control | - | 24 | 1.0 |
| This compound | IC50 | 24 | Data |
Protein expression levels are typically quantified by Western blot analysis, with band intensities normalized to a loading control.
III. Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of experimental findings. Below are standard protocols for key assays used to characterize the pro-apoptotic activity of a novel compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[19]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[22]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
IV. Conclusion
While no specific information is currently available for "this compound," this technical guide provides a comprehensive framework for the investigation of its potential role in inducing apoptosis in cancer cells. By elucidating its effects on key signaling pathways such as the PI3K/Akt/mTOR axis and the Bcl-2 family of proteins, and by systematically quantifying its cytotoxic and pro-apoptotic activities using standardized protocols, researchers can build a robust preclinical data package. This foundational knowledge is essential for the further development of novel and effective cancer therapeutics. The provided diagrams and tables serve as templates for the clear and concise presentation of experimental findings, facilitating communication and collaboration within the scientific community.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance [mdpi.com]
- 12. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
The Impact of MY-1442 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel coumarin-based derivative, MY-1442, and its significant impact on microtubule dynamics. As a potent inhibitor of tubulin polymerization, this compound presents a promising avenue for anticancer research and development. This document collates the currently available quantitative data, outlines the likely experimental methodologies based on standard practices, and visualizes the compound's mechanism of action and relevant experimental workflows.
Core Concepts: this compound and Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. This dynamic instability is a key target for a class of anticancer agents known as microtubule-targeting agents (MTAs).
This compound is a novel, synthetically developed coumarin-based derivative that has been identified as a potent MTA.[1] It exerts its biological effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different cancer cell lines and in a preclinical in vivo model.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (μM) |
| MGC-803 | Gastric Cancer | 0.034[1] |
| HCT-116 | Colon Cancer | 0.081[1] |
| KYSE30 | Esophageal Cancer | 0.19[1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Treatment Dose | Tumor Growth Inhibition (TGI) |
| MGC-803 | 30 mg/kg/day | 65.5%[1] |
A xenograft model involves the transplantation of human tumor cells into an immunodeficient animal model to study the efficacy of anticancer compounds.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound functions as a microtubule destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[1] Further investigation has revealed that this compound directly binds to the colchicine binding site on the β-tubulin subunit.[1] This binding prevents the conformational changes necessary for the incorporation of tubulin dimers into the growing microtubule, thereby halting its assembly. The disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[1]
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Protocols
While the full, detailed experimental protocols from the primary research on this compound are not publicly available, this section outlines the standard methodologies for the key experiments cited. These protocols are based on established scientific practices and provide a framework for understanding how the effects of this compound were likely assessed.
Tubulin Polymerization Assay
This assay is crucial for directly measuring the inhibitory effect of a compound on the formation of microtubules from purified tubulin.
Objective: To determine the concentration at which this compound inhibits tubulin polymerization by 50% (IC₅₀).
General Protocol:
-
Reagents and Materials: Purified tubulin (e.g., from bovine brain), GTP (Guanosine triphosphate), polymerization buffer (e.g., PIPES-based buffer), microplate reader capable of measuring absorbance at 340-350 nm, temperature-controlled cuvette holder or plate reader.
-
Procedure:
-
A solution of purified tubulin in polymerization buffer is prepared and kept on ice to prevent spontaneous polymerization.
-
Varying concentrations of this compound (and a vehicle control, typically DMSO) are added to the tubulin solution.
-
The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization.
-
The increase in turbidity, resulting from microtubule formation, is monitored over time by measuring the absorbance at 340-350 nm.
-
The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.
-
The IC₅₀ value is determined by plotting the inhibition of polymerization against the concentration of this compound.
-
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for Tubulin Polymerization Assay.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the antiproliferative effects of a compound on cancer cell lines.
Objective: To determine the IC₅₀ of this compound for inhibiting the growth and viability of MGC-803, HCT-116, and KYSE30 cells.
General Protocol:
-
Reagents and Materials: Cancer cell lines (MGC-803, HCT-116, KYSE30), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved using a solubilization solution.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
In Vivo Xenograft Study
This preclinical model is essential for evaluating the antitumor efficacy of a compound in a living organism.
Objective: To assess the ability of this compound to inhibit the growth of MGC-803 tumors in an animal model.
General Protocol:
-
Reagents and Materials: Immunocompromised mice (e.g., nude or SCID mice), MGC-803 cancer cells, sterile phosphate-buffered saline (PBS), this compound formulation for in vivo administration, calipers for tumor measurement.
-
Procedure:
-
A specific number of MGC-803 cells are subcutaneously injected into the flank of each mouse.
-
The tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives daily administration of this compound (e.g., 30 mg/kg) via a specific route (e.g., intraperitoneal or oral). The control group receives a vehicle solution.
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using a standard formula (e.g., (length × width²)/2).
-
At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to that of the control group.
-
Logical Relationship of Experimental Evaluation
Caption: Logical Flow of this compound Evaluation.
Conclusion and Future Directions
This compound has emerged as a potent inhibitor of tubulin polymerization with significant antiproliferative and in vivo antitumor activities. Its mechanism of action, targeting the colchicine binding site on β-tubulin, places it in a well-established class of microtubule-destabilizing agents. The quantitative data presented in this guide underscore its potential as a lead compound for the development of novel anticancer therapeutics.
Future research should focus on obtaining a more detailed understanding of its pharmacological properties, including its pharmacokinetic and pharmacodynamic profiles. Further studies are also warranted to explore its efficacy in a broader range of cancer models, including those resistant to existing microtubule-targeting agents. The detailed experimental protocols, once fully available, will be crucial for the replication and extension of these seminal findings.
References
The Pharmacokinetic Profile of Novel Coumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of novel coumarin derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document summarizes key pharmacokinetic parameters, details essential experimental protocols, and visualizes relevant biological pathways to support ongoing research and development efforts in this field.
Quantitative Pharmacokinetic Data of Novel Coumarin Derivatives
The following tables summarize the pharmacokinetic parameters of several novel coumarin derivatives from recent preclinical studies. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds and for predicting their in vivo behavior.
Table 1: Pharmacokinetic Parameters of Furoxan/Coumarin Hybrids in Rats Following Intravenous Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–24 (ng·h/mL) | t1/2 (h) | CL (mL/h/kg) |
| CY-14S-4A83 | 0.5 | 945.9 ± 452.5 | 0.2 ± 0.2 | 1308.0 ± 461.7 | 1.0 ± 0.2 | 414.5 ± 145.7 |
| CY-16S-4A43 | 1.67 | 1209.6 ± 481.9 | 0.1 ± 0.1 | 668.6 ± 181.8 | 0.5 ± 0.1 | 2624.6 ± 648.4 |
| CY-16S-4A93 | 1.67 | 9376.2 ± 4205.6 | 0.1 ± 0.0 | 3845.1 ± 1773.4 | 0.9 ± 0.2 | 500.6 ± 195.2 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0–24: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life; CL: Clearance.[1]
Table 2: Pharmacokinetic Parameters of a BRD4 Inhibitor Coumarin Derivative in Mice
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng/mL*h) | t1/2 (h) | Bioavailability (F%) |
| Intravenous | 5 | 0.083 | 2456.32 | 3457.21 | 3.2 | N/A |
| Oral | 20 | 0.5 | 1354.23 | 6825.43 | 4.2 | 49.38 |
This representative compound from a series of coumarin derivatives designed as BRD4 inhibitors showed favorable pharmacokinetic properties, including good oral bioavailability.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for characterizing the pharmacokinetics and biological effects of novel coumarin derivatives.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the steps for a typical pharmacokinetic study in mice or rats to determine the plasma concentration-time profile of a novel coumarin derivative.
Materials:
-
Novel coumarin derivative
-
Vehicle for dosing (e.g., 7% Tween 80, 3% ethanol, 5% DMSO, in 0.9% saline)[3]
-
Male/Female mice (e.g., C57BL/6J, 17-25 g) or rats[4]
-
Oral gavage needles (20-22 G for mice)[5]
-
Syringes
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water before dosing.[4]
-
Dose Preparation: Prepare the dosing solution of the novel coumarin derivative in the chosen vehicle at the desired concentration.
-
Compound Administration:
-
Oral (PO) Administration: Administer a single dose of the compound to each animal via oral gavage. The volume is typically 10 mL/kg for mice.[5]
-
Intravenous (IV) Administration: For determining absolute bioavailability, administer a single bolus dose into the tail vein.
-
-
Blood Sample Collection: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[3] Blood can be collected via the submandibular vein or retro-orbital sinus for serial sampling, with a terminal cardiac puncture for the final time point.[6]
-
Plasma Preparation: Immediately transfer the collected blood into heparinized tubes. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clean tubes and store at -80°C until analysis.
Quantification of Coumarin Derivatives in Plasma by HPLC-MS/MS
This protocol describes a general method for the sensitive and specific quantification of novel coumarin derivatives in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Plasma samples from the in vivo study
-
Internal Standard (IS) solution (a structurally similar compound)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid or acetic acid
-
Deionized water
-
HPLC system coupled with a tandem mass spectrometer
-
C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm)[7]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column. The specific gradient should be optimized for the analyte of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for the specific coumarin derivative and internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of the coumarin derivative at known concentrations.
-
Quantify the concentration of the coumarin derivative in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2.
-
Western Blot Analysis of Signaling Pathways
This protocol provides a framework for analyzing the effect of novel coumarin derivatives on key signaling pathways like NF-κB, PI3K/AKT, and JAK/STAT.
Materials:
-
Cell lines of interest (e.g., cancer cell lines, immune cells)
-
Novel coumarin derivative
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the novel coumarin derivative at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for pharmacokinetic analysis and the core components of key signaling pathways often modulated by coumarin derivatives.
Experimental and Logical Workflows
Signaling Pathways
References
- 1. Item - Main pharmacokinetic parameters for coumarin (COU), 7-hydroxycoumarin (7-HCOU) and o-coumaric acid (OCA) in human plasma after oral administration of 60 mL of guaco syrup spiked with 1500 mg of coumarin (n = 5). - Public Library of Science - Figshare [plos.figshare.com]
- 2. Novel coumarin amino acid derivatives: Design, synthesis, docking...: Ingenta Connect [ingentaconnect.com]
- 3. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Theoretical Study of Coumarin Derivatives: Exploring DSSC, NLO Properties and Pharmacokinetics - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for MY-1442 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-1442 is a novel coumarin-based derivative that functions as a potent tubulin polymerization inhibitor. It selectively targets the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics. This interference with microtubule function induces cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[1] Published studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including gastric, colon, and esophageal cancer cells, making it a promising candidate for further investigation in cancer therapeutics.[1]
These application notes provide detailed protocols for the use of this compound in a cell culture setting, including methods for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.034[1] |
| HCT-116 | Colon Cancer | 0.081[1] |
| KYSE30 | Esophageal Cancer | 0.19[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization in cell culture.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
1. Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentrations in cell culture medium. Based on the coumarin nature of this compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, if the molecular weight of this compound is 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
-
2. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.
-
Materials:
-
Cancer cell line of interest (e.g., MGC-803, HCT-116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up the compensation and gates.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for MY-1442, a Novel Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MY-1442 is a novel coumarin-based derivative that has been identified as a potent inhibitor of tubulin polymerization.[1] By targeting the colchicine binding site on β-tubulin, this compound exhibits significant antiproliferative and pro-apoptotic activities against various cancer cell lines.[1] Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of gastric cancer, suggesting its potential as a therapeutic agent.[1] These application notes provide detailed protocols for the dissolution and preparation of this compound for experimental use, based on established methodologies for similar coumarin-based tubulin inhibitors.
Physicochemical Properties and Solubility
While specific solubility data for this compound is not publicly available, coumarin-based compounds are generally soluble in organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
Table 1: Solubility and Storage of this compound
| Property | Recommendation |
| Appearance | White to off-white solid |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM in 100% DMSO |
| Storage of Solid | -20°C, desiccated |
| Storage of Stock Solution | -20°C or -80°C |
Experimental Protocols
In Vitro Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound for use in cell culture experiments, such as proliferation and apoptosis assays.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO as the experimental groups.
-
Diagram 1: Workflow for In Vitro Preparation of this compound
Caption: Workflow for preparing this compound for in vitro experiments.
In Vivo Preparation and Administration of this compound for Xenograft Models
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies, specifically for a mouse xenograft model of gastric cancer. The reported effective dose is 30 mg/kg/day.[1]
Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
Animal gavage needles or injection syringes
Procedure:
-
Prepare the Vehicle Solution:
-
A commonly used vehicle for poorly soluble compounds in vivo is a mixture of DMSO, PEG400, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Prepare the vehicle by mixing the components in the specified ratios in a sterile tube. Vortex or sonicate until a clear, homogeneous solution is formed.
-
-
Prepare the this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (30 mg/kg) and the weight of the animals.
-
First, dissolve the weighed this compound in the DMSO component of the vehicle.
-
Gradually add the PEG400 and Tween 80, mixing thoroughly after each addition.
-
Finally, add the saline to reach the final volume. The solution should be clear. If precipitation occurs, gentle warming and sonication may be required. Prepare this formulation fresh daily.
-
-
Administration:
-
The route of administration should be determined based on the experimental design. For many tubulin inhibitors, intraperitoneal (i.p.) injection or oral gavage are common.
-
Administer the prepared this compound formulation to the animals at the calculated dose.
-
The control group should receive the same volume of the vehicle solution.
-
Table 2: In Vivo Dosing and Efficacy of this compound
| Parameter | Value | Reference |
| Animal Model | MGC-803 xenograft tumor model | [1] |
| Dose | 30 mg/kg/day | [1] |
| Tumor Growth Inhibition (TGI) | 65.5% | [1] |
Diagram 2: Workflow for In Vivo Preparation of this compound
Caption: Workflow for preparing this compound for in vivo experiments.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Signaling Pathway:
This compound binds to the colchicine binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Diagram 3: Signaling Pathway of this compound
Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Safety Precautions
-
This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the solid compound and concentrated stock solutions.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols are intended as a guide and are based on general laboratory practices for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and refer to the primary literature for this compound for any specific handling instructions.
References
Application Notes and Protocols for MY-1442 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of MY-1442, a novel tubulin polymerization inhibitor, in preclinical xenograft models. The information is based on preclinical data demonstrating its anti-tumor activity in a gastric cancer model.
Introduction
This compound is a coumarin-based derivative that acts as a potent inhibitor of tubulin polymerization.[1] Developed by Zhengzhou University, this small molecule targets the colchicine binding site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated significant anti-proliferative and anti-migration effects in gastric cancer cell lines and noteworthy tumor growth inhibition in a xenograft model.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
-
Binding Target: this compound directly binds to the colchicine binding site of β-tubulin.[1]
-
Effect: This binding inhibits the polymerization of tubulin into microtubules.[1]
-
Cellular Consequences: The disruption of microtubule formation leads to:
-
Cell cycle arrest
-
Induction of apoptosis
-
Inhibition of cell migration
-
Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.
References
Application Notes: Analysis of Apoptosis Markers Following MY-1442 Treatment via Western Blot
Introduction
MY-1442 is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound induces programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. An imbalance in the ratio of these proteins can lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in apoptosis. Key executioner caspases, such as caspase-3, cleave essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][2]
These application notes provide a comprehensive protocol for utilizing Western blotting to investigate the effects of this compound treatment on key apoptosis markers. The described methods allow for the qualitative and quantitative assessment of protein expression and cleavage, providing insights into the molecular mechanisms underlying the apoptotic response induced by this compound.
Signaling Pathway of this compound Induced Apoptosis
The hypothetical mechanism of this compound-induced apoptosis is initiated by cellular stress, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3. Active caspase-3 orchestrates the execution phase of apoptosis by cleaving a multitude of cellular proteins, including PARP, which ultimately leads to cell death.
References
Application Notes: Cell Cycle Analysis of Cancer Cells Treated with MY-1442
Introduction
MY-1442 is a novel small molecule inhibitor currently under investigation for its anti-cancer properties. Preliminary evidence suggests that this compound may exert its cytotoxic effects by modulating the cell cycle, leading to growth arrest and apoptosis in cancer cells. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to analyze the effects of this compound on the cell cycle of cancer cells. The primary method described is propidium iodide (PI) staining followed by flow cytometric analysis, a robust and widely used technique for determining the distribution of cells in different phases of the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments conducted with this compound on a human colorectal cancer cell line (HCT116).
Table 1: Effect of this compound on Cell Cycle Phase Distribution in HCT116 Cells
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 48.5 ± 2.1 | 35.2 ± 1.8 | 16.3 ± 1.5 |
| This compound (5 µM) | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| This compound (10 µM) | 78.2 ± 4.0 | 12.5 ± 1.7 | 9.3 ± 1.3 |
Data are presented as the mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.
Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins in HCT116 Cells
| Treatment Group | Relative Cyclin D1 Expression | Relative CDK4 Expression | Relative p27 Kip1 Expression |
| Vehicle Control (0.1% DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.42 ± 0.05 | 0.51 ± 0.07 | 2.85 ± 0.21 |
Protein expression was determined by Western blot analysis after 24 hours of treatment and quantified by densitometry. Data are normalized to the vehicle control.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Line Maintenance: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2.5 x 10⁵ cells per well. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in a complete culture medium to the final desired concentrations (e.g., 5 µM and 10 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1%.
-
Incubation: Replace the medium in the wells with the medium containing this compound or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a standard procedure for preparing cells for DNA content analysis.[1][2][3][4]
-
Reagents and Materials:
-
Procedure:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.[2]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[2]
-
Storage: Incubate the cells on ice for at least 30 minutes.[1] For longer storage, cells can be kept at -20°C for several weeks.[2]
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data from at least 10,000 single-cell events. The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Experimental workflow for cell cycle analysis of this compound treated cells.
Caption: Hypothetical signaling pathway of this compound inducing G1 arrest.
References
Application Note: Visualizing Microtubule Disruption with MY-1442 using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
MY-1442 is a novel coumarin-based derivative that has been identified as a potent inhibitor of microtubule polymerization.[1][2] It exerts its anticancer effects by binding to the colchicine binding site on β-tubulin, thereby disrupting the dynamic instability of microtubules, which is crucial for cell division, intracellular transport, and maintenance of cell shape. This application note provides a detailed protocol for the immunofluorescent staining of microtubules in cells treated with this compound, allowing for the visualization and analysis of its effects on the microtubule network.
Mechanism of Action
This compound acts as a microtubule-destabilizing agent. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1] This leads to a disruption of the microtubule network, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Quantitative Data
This compound has demonstrated potent antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.034 |
| HCT-116 | Colon Cancer | 0.081 |
| KYSE30 | Esophageal Cancer | 0.19 |
Data extracted from a study on novel coumarin-based derivatives as tubulin polymerization inhibitors.[1]
Experimental Protocols
Immunofluorescence Staining of Microtubules after this compound Treatment
This protocol details the steps for treating cultured cells with this compound and subsequently staining the microtubule network using immunofluorescence.
Materials:
-
Human gastric carcinoma MGC-803 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Caption: Experimental workflow for immunofluorescence.
Procedure:
-
Cell Culture and Treatment:
-
Seed MGC-803 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations around the IC50 value (e.g., 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium and add the medium containing this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Fixation:
-
Methanol Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
-
-
Paraformaldehyde (PFA) Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
-
Permeabilization (for PFA fixation only):
-
Aspirate the PFA solution and wash the cells three times with PBS.
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the fixation or permeabilization solution and wash the cells three times with PBS.
-
Add Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody and the nuclear counterstain (e.g., DAPI) in Blocking Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and invert them onto a drop of antifade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Allow the mounting medium to cure.
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Expected Results
In vehicle-treated control cells, a well-organized and extensive network of filamentous microtubules should be observed throughout the cytoplasm. In contrast, cells treated with effective concentrations of this compound are expected to exhibit a dose-dependent disruption of this network, characterized by diffuse tubulin staining, microtubule fragmentation, and a loss of the fine filamentous structure. At higher concentrations, a significant reduction in the overall microtubule density may be apparent. The nuclear morphology can also be assessed, with an increase in condensed or fragmented nuclei in apoptotic cells at higher this compound concentrations.
References
Application Notes and Protocols for the Hypothetical Inhibitor MY-1442 in Migration and Invasion Assays
Disclaimer: The following information is based on a hypothetical inhibitor designated as MY-1442, as no specific publicly available data could be found for a compound with this identifier in the context of migration and invasion assays. The protocols and data presented are representative examples based on established methodologies for small molecule inhibitors in cancer cell biology.
Application Notes
Introduction
This compound is a potent, selective, and cell-permeable small molecule inhibitor of the fictional Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a key downstream effector of the small GTPase RhoA and plays a critical role in regulating cytoskeletal dynamics, cell polarity, and cell-matrix adhesions, which are fundamental processes in cell migration and invasion.[1][2] By inhibiting ROCK, this compound is expected to disrupt the formation of stress fibers and focal adhesions, thereby impeding the migratory and invasive capabilities of cancer cells. These application notes provide an overview of the use of this compound in standard in vitro cell migration and invasion assays.
Mechanism of Action
The RhoA/ROCK signaling pathway is a central regulator of cancer cell motility.[1][2] Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates multiple substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions. These structures are essential for the generation of traction forces required for cell movement. This compound, by inhibiting ROCK, is hypothesized to reduce MLC phosphorylation, leading to a decrease in actomyosin contractility, disassembly of stress fibers, and ultimately, a reduction in cell migration and invasion.
Applications
-
In vitro cell migration assays: To assess the effect of this compound on the directional movement of cells in a two-dimensional environment.
-
In vitro cell invasion assays: To evaluate the impact of this compound on the ability of cells to degrade and move through an extracellular matrix (ECM) barrier, mimicking the invasion of surrounding tissues.
-
Drug discovery and development: To characterize the anti-metastatic potential of this compound and similar compounds.
Hypothetical Signaling Pathway of this compound Action
References
Application Notes and Protocols for In Vivo Efficacy Studies of ISB 1442 in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISB 1442 is a first-in-class biparatopic bispecific antibody that targets both CD38 and CD47, representing a promising immunotherapeutic approach for hematological malignancies such as multiple myeloma.[1][2] By engaging two distinct epitopes on CD38 and blocking the CD47-SIRPα "don't eat me" signal, ISB 1442 is designed to enhance anti-tumor activity through multiple mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and complement-dependent cytotoxicity (CDC).[1][3][4] These application notes provide a summary of the in vivo efficacy of ISB 1442 in preclinical tumor models and detailed protocols for conducting similar studies.
Data Presentation
The in vivo efficacy of ISB 1442 has been evaluated in subcutaneous xenograft models using human multiple myeloma cell lines with varying levels of CD38 expression. The following tables summarize the quantitative data from these studies, demonstrating the potent anti-tumor activity of ISB 1442 compared to the anti-CD38 monoclonal antibody, daratumumab.
Table 1: In Vivo Efficacy of ISB 1442 in Raji (CD38high) Xenograft Model [5]
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 25 (approx.) | Tumor Growth Inhibition (%) |
| Vehicle (PBS) | - | Intravenous | ~1000 | 0 |
| Daratumumab | 16 mg/kg, twice weekly | Intravenous | ~400 | 60 |
| ISB 1442 | 10 mg/kg, weekly | Intravenous | ~150 | 85 |
Table 2: In Vivo Efficacy of ISB 1442 in KMS-12-BM (CD38low) Xenograft Model [5]
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 35 (approx.) | Tumor Growth Inhibition (%) |
| Vehicle (PBS) | - | Intravenous | ~1200 | 0 |
| Daratumumab | 16 mg/kg, biweekly | Intravenous | ~900 | 25 |
| ISB 1442 | 10 mg/kg, weekly | Intravenous | ~200 | 83 |
Experimental Protocols
The following are detailed protocols for establishing subcutaneous xenograft models of multiple myeloma and evaluating the in vivo efficacy of ISB 1442.
Protocol 1: Subcutaneous Xenograft Model Establishment
Materials:
-
Human multiple myeloma cell lines (e.g., Raji, KMS-12-BM)
-
CB17/SCID mice (female, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Clippers for shaving
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture Raji or KMS-12-BM cells under standard conditions as recommended by the supplier. Harvest cells during the exponential growth phase.
-
Cell Preparation: Centrifuge the cells and resuspend the pellet in sterile PBS or HBSS to the desired concentration (e.g., 5 x 106 cells/100 µL). If using, mix the cell suspension with an equal volume of Matrigel on ice to enhance tumor engraftment.
-
Animal Preparation: Anesthetize the CB17/SCID mice. Shave a small area on the right flank of each mouse.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the shaved flank of each mouse using a sterile syringe and needle.[6]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.[5]
Protocol 2: In Vivo Efficacy Study of ISB 1442
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
ISB 1442
-
Control antibody (e.g., Daratumumab)
-
Vehicle control (e.g., sterile PBS)
-
Sterile syringes and needles for injection
Procedure:
-
Preparation of Treatment Solutions: Reconstitute ISB 1442 and control antibodies in the appropriate vehicle to the desired concentrations.
-
Drug Administration: Administer the treatments to the respective groups of mice as per the study design (e.g., intravenous injections).[5]
-
ISB 1442 Group: Administer ISB 1442 at the specified dose and schedule (e.g., 10 mg/kg, weekly).[5]
-
Control Antibody Group: Administer the control antibody at its specified dose and schedule (e.g., daratumumab at 16 mg/kg, twice weekly or biweekly).[5]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle.[5]
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice twice a week as an indicator of general health.
-
Observe the mice for any clinical signs of toxicity.
-
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 1000-2000 mm³), or at a specified time point. Euthanize the mice according to institutional guidelines.
-
Data Analysis: Analyze the tumor growth data. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the observed differences.
Visualizations
Signaling Pathway of ISB 1442
Caption: Mechanism of action of ISB 1442.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy assessment.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. targetedonc.com [targetedonc.com]
- 3. Biparatopic binding of ISB 1442 to CD38 in trans enables increased cell antibody density and increased avidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biparatopic binding of ISB 1442 to CD38 in trans enables increased cell antibody density and increased avidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for the Synthesis and Purification of Myristoylated PKA Inhibitor 14-22 Amide (MY-1442) for Research Use
Abstract
This document provides detailed application notes and protocols for the chemical synthesis and purification of Myristoylated Protein Kinase A (PKA) Inhibitor 14-22 Amide, a crucial tool for studying PKA-mediated signaling pathways. This cell-permeable peptide, with the sequence Myr-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH₂, acts as a potent and specific inhibitor of cAMP-dependent protein kinase.[1][2][3][4] The protocols herein describe a comprehensive workflow, from solid-phase peptide synthesis (SPPS) and N-terminal myristoylation to purification by reversed-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization by mass spectrometry. These methods are intended for researchers, scientists, and drug development professionals requiring a high-purity, well-characterized PKA inhibitor for in vitro and in cell-based assays.
Introduction
Protein Kinase A (PKA) is a key enzyme in cellular signaling, regulating a multitude of physiological processes, including gene transcription, metabolism, and synaptic plasticity.[5][6] The study of PKA function often requires specific inhibitors to dissect its role in complex biological systems. The myristoylated PKA inhibitor 14-22 amide is a synthetic peptide derived from the heat-stable protein kinase inhibitor (PKI).[1][3] The covalent attachment of a myristoyl group to the N-terminus enhances its cell permeability, allowing for the effective inhibition of intracellular PKA.[1][3][4] The non-myristoylated version of this peptide is a highly specific inhibitor of PKA with a Ki of approximately 36 nM.[1][2][3][4] This document outlines the necessary procedures to produce this valuable research tool with high purity.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of Myristoylated PKA Inhibitor 14-22 Amide.
Table 1: Peptide Specifications
| Parameter | Value | Reference |
| Full Sequence | Myr-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH₂ | [1][4] |
| Molecular Formula | C₅₃H₁₀₀N₂₀O₁₂ | [1][4] |
| Molecular Weight | 1209.5 g/mol | [1][4] |
| Purity (by HPLC) | ≥95% | [1][2][4] |
| Storage Conditions | -20°C, desiccated | [4][7] |
Table 2: Materials for Synthesis and Purification
| Reagent/Material | Grade | Purpose |
| Rink Amide Resin | 100-200 mesh | Solid support for peptide synthesis |
| Fmoc-protected Amino Acids | Synthesis Grade | Building blocks for peptide chain |
| Myristic Acid | ≥99% | N-terminal modification |
| HBTU/HATU | Synthesis Grade | Coupling reagent |
| DIPEA/DIEA | Synthesis Grade | Base for coupling reaction |
| Piperidine | Reagent Grade | Fmoc deprotection |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin |
| Acetonitrile (ACN) | HPLC Grade | Mobile phase for purification |
| Water | HPLC Grade | Mobile phase for purification |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on Fmoc/tBu chemistry for the synthesis of the peptide backbone on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.[8]
Workflow for Solid-Phase Peptide Synthesis
References
- 1. Enzo Life Sciences PKI (14-22) amide (myristoylated) (0.5 mg) CAS: 201422-03-9, | Fisher Scientific [fishersci.com]
- 2. PKI 14-22 amide, myristoylated | Protein Kinase A | Tocris Bioscience [tocris.com]
- 3. PKA Inhibitor 14-22 Amide, Cell-Permeable, Myristoylated - Calbiochem | 476485 [merckmillipore.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: MY-1442 in High-Throughput Screening for Anticancer Drugs
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic activity. In the context of oncology, HTS plays a pivotal role in identifying novel anticancer agents. This document provides detailed application notes and protocols for the utilization of MY-1442, a compound identified through chemical genomic screening, in HTS for the discovery of new anticancer drugs. This compound has been shown to be effective in targeting proteasome inhibitor-resistant multiple myeloma by inducing molecular effects characteristic of MDM2 inhibition.
Mechanism of Action
Chemical genomic screening has identified MDM2 inhibition as a promising molecular strategy for overcoming proteasome inhibitor resistance in multiple myeloma (MM) cells. This compound operates through this mechanism, activating the p53 pathway. Gene expression profiling of MM cells treated with a similar compound, VRC2, revealed the activation of the p53 pathway, a signature that was absent in p53-deficient cells. This indicates that this compound's anticancer activity is mediated through the p53 signaling cascade, a critical pathway in tumor suppression.
Signaling Pathway
The antitumor activity of this compound is centered on the activation of the p53 signaling pathway. In many cancers, the p53 tumor suppressor protein is inactivated by the murine double minute 2 (MDM2) oncogene. By inhibiting MDM2, this compound stabilizes and activates p53, leading to the transcription of downstream target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells.
High-Throughput Screening Workflow
The application of this compound in an HTS campaign for identifying novel anticancer drug candidates involves a multi-step workflow. This process is designed to efficiently screen large numbers of compounds and identify those with the desired biological activity.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Proteasome inhibitor-resistant multiple myeloma cell lines (e.g., MM.1S BzR) and a p53-wildtype cancer cell line (e.g., RPMI-8226).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
High-Throughput Screening (HTS) Assay for Cell Viability
This protocol is designed for a 384-well plate format.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) in culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom plate using a multichannel pipette or an automated liquid handler.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Addition:
-
Prepare a stock solution of this compound (positive control) and test compounds in DMSO.
-
Perform serial dilutions to create a dose-response curve (e.g., 8-point, 3-fold dilutions).
-
Using a liquid handler or pintool, transfer 100 nL of each compound dilution to the appropriate wells of the cell plate. Include wells with DMSO only as a negative control.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add 40 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Data Analysis
-
Normalization: Normalize the raw luminescence data to the negative (DMSO) and positive (e.g., a known cytotoxic agent) controls to determine the percentage of cell inhibition.
-
% Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))
-
-
Dose-Response Curves: Plot the percentage of inhibition against the logarithm of the compound concentration.
-
IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Data Presentation
The quantitative data from the HTS and subsequent dose-response studies should be summarized in tables for clear comparison.
Table 1: HTS Primary Screen Hit Summary
| Metric | Value |
| Total Compounds Screened | 10,000 |
| Hit Threshold (% Inhibition) | > 50% |
| Number of Primary Hits | 150 |
| Hit Rate (%) | 1.5% |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC₅₀ (µM) | Max Inhibition (%) |
| This compound (Control) | 0.5 ± 0.1 | 98% |
| Hit Compound 1 | 1.2 ± 0.3 | 95% |
| Hit Compound 2 | 2.5 ± 0.6 | 92% |
| Hit Compound 3 | 0.8 ± 0.2 | 99% |
This compound serves as a valuable tool in the high-throughput screening for novel anticancer drugs, particularly for malignancies resistant to standard therapies. Its well-defined mechanism of action through the MDM2-p53 pathway provides a clear biological rationale for its use as a positive control and a benchmark for newly identified compounds. The protocols and workflows detailed in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their anticancer drug discovery efforts.
Troubleshooting & Optimization
Optimizing WS-1442 Concentration for In-Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of WS-1442 (referred to by the user as MY-1442), a standardized extract from Crataegus oxycantha (hawthorn), for in-vitro assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is WS-1442 and what is its primary mechanism of action?
A1: WS-1442 is a dry extract from the leaves and flowers of the hawthorn plant, Crataegus oxycantha. It is standardized to contain 18.75% oligomeric procyanidins (OPCs)[1]. Its primary mechanism of action is cardioprotective. In vitro studies have demonstrated that WS-1442 exerts a positive inotropic effect on human myocardial tissue, meaning it increases the force of heart muscle contraction. This effect is achieved through a pathway that is independent of cyclic adenosine monophosphate (cAMP) and involves the inhibition of the Na+/K+-ATPase pump, leading to a transient increase in intracellular calcium levels[2][3][4].
Q2: What are the key signaling pathways affected by WS-1442?
A2: WS-1442 influences several critical signaling pathways in cardiovascular cells:
-
Calcium Signaling: It increases intracellular calcium concentrations by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) and activating the inositol 1,4,5-trisphosphate (IP3) pathway[3][5].
-
Nitric Oxide (NO) Signaling: WS-1442 stimulates the release of nitric oxide (NO) from the endothelium, which contributes to its vasorelaxant properties[1].
-
Akt/HIF-1 Signaling: Some studies suggest the involvement of the serine-threonine kinase Akt and hypoxia-inducible factor 1 (HIF-1) in its mechanism of action[2].
-
Calcineurin Inhibition: In the context of cardiac hypertrophy, WS-1442 has been shown to inhibit the phosphatase activity of calcineurin[2].
Q3: What are the typical concentration ranges of WS-1442 used in in-vitro assays?
A3: The optimal concentration of WS-1442 can vary depending on the cell type and the specific assay. Based on published studies, here are some recommended starting concentrations:
| Cell Type/Assay | Concentration Range | Reference |
| Murine Embryonic Stem Cells (mESCs) | 0.25 mg/mL | [2][6] |
| Human Red Blood Cells | 25 - 100 µg/mL | |
| Human Myocardium (papillary muscle strips) | 50 µg/mL | [3] |
| Sca-1+ Progenitor Cells (proliferation assay) | 25 - 100 µg/mL | [6] |
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Here are detailed methodologies for key in-vitro experiments involving WS-1442.
Cell Viability and Proliferation Assay
This protocol is adapted from a study on murine embryonic stem cells[2].
Objective: To assess the effect of WS-1442 on cell viability and proliferation.
Materials:
-
Murine Embryonic Stem Cells (mESCs)
-
Standard cell culture medium
-
WS-1442 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed mESCs in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Treatment: Prepare serial dilutions of WS-1442 in cell culture medium. Remove the old medium from the wells and add 100 µL of the WS-1442 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Add 10 µL of the cell viability reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In-Vitro Angiogenesis (Tube Formation) Assay
This protocol is based on a method used for Sca-1+ progenitor cells[6].
Objective: To evaluate the effect of WS-1442 on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
WS-1442 stock solution
-
96-well cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a 96-well plate with 50 µL of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest and resuspend endothelial cells in a serum-free medium containing different concentrations of WS-1442. Seed the cells onto the solidified matrix at a density of 10,000-20,000 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, improper mixing of WS-1442 solution, or edge effects in the multi-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Pipette carefully and consistently into the center of each well.
-
To avoid edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium.
-
Problem 2: No observable effect of WS-1442.
-
Possible Cause: Sub-optimal concentration, insufficient incubation time, or inactive compound.
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Optimize the incubation time based on the specific assay and cell type.
-
Ensure the proper storage and handling of the WS-1442 stock solution to maintain its activity. As a natural extract, batch-to-batch variability can occur; if possible, test a new batch.
-
Problem 3: Cell toxicity observed at expected therapeutic concentrations.
-
Possible Cause: The solvent used to dissolve WS-1442 (e.g., DMSO) may be at a toxic concentration. The cell line may be particularly sensitive to the extract.
-
Solution:
-
Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
-
Perform a toxicity test of the solvent alone.
-
Consider using a different, less sensitive cell line if appropriate for the research question.
-
Problem 4: Inconsistent results with a new batch of WS-1442.
-
Possible Cause: Herbal extracts can have inherent variability in their composition based on factors like plant origin, harvest time, and extraction methods[5].
-
Solution:
-
Whenever possible, obtain a certificate of analysis for each new batch to check for consistency in the concentration of key active compounds like oligomeric procyanidins.
-
Perform a bridging experiment to compare the activity of the new batch with the previous one.
-
Standardize the experimental conditions as much as possible to minimize other sources of variability.
-
Visualizing Key Processes
WS-1442 Signaling Pathway in Cardiomyocytes
Caption: Proposed mechanism of WS-1442-induced positive inotropy in cardiomyocytes.
Experimental Workflow for In-Vitro Angiogenesis Assay
Caption: Step-by-step workflow for the in-vitro tube formation assay.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crataegus special extract WS 1442 increases force of contraction in human myocardium cAMP-independently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masi.eu [masi.eu]
- 6. Frontiers | Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? [frontiersin.org]
Technical Support Center: Troubleshooting Hydroxypropyl Distarch Phosphate (E1442) Instability in Aqueous Solutions
Welcome to the technical support center for Hydroxypropyl Distarch Phosphate (E1442). This resource is designed for researchers, food scientists, and formulation professionals to address common stability challenges encountered when working with E1442 in aqueous systems.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxypropyl Distarch Phosphate (E1442) and what are its primary functions?
A1: Hydroxypropyl Distarch Phosphate, also known by its E number E1442, is a modified food starch. It is produced by treating native starch with propylene oxide and phosphoric acid or phosphorus oxychloride.[1][2] This modification enhances its stability under various processing conditions. Its primary functions in aqueous solutions are as a thickener, stabilizer, and emulsifier.[1][3]
Q2: I'm observing a loss of viscosity in my E1442 solution over time. What could be the cause?
A2: Loss of viscosity, or shear thinning, in an E1442 solution can be attributed to several factors. One common cause is microbial contamination, which can lead to enzymatic degradation of the starch molecules. Another possibility is exposure to extreme pH conditions or high temperatures for extended periods, which can cause hydrolysis of the starch chains. Finally, excessive mechanical shear during mixing or processing can also physically break down the swollen starch granules, leading to a reduction in viscosity.
Q3: My product containing E1442 is showing signs of syneresis (weeping) after freeze-thaw cycles. How can I prevent this?
A3: Syneresis occurs when water is expelled from a gel or thickened solution. While E1442 is known for its good freeze-thaw stability, repeated or extreme temperature fluctuations can still lead to this issue.[1] To mitigate syneresis, ensure that the E1442 is fully hydrated during preparation. This can be achieved by allowing adequate mixing time at the recommended temperature. Additionally, consider optimizing the concentration of E1442, as a higher concentration can sometimes improve water retention. Finally, the presence of other ingredients, such as salts or sugars, can impact the freeze-thaw stability, so a review of the overall formulation may be necessary.
Q4: Can I use E1442 in acidic food products?
A4: Yes, E1442 is designed to be stable in acidic conditions, which is one of its advantages over native starches.[1] However, the performance can still be influenced by the specific pH of the system. It is always recommended to test the stability and viscosity of your formulation at the target pH to ensure it meets your product's requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution or Lumping | 1. Incorrect dispersion technique. 2. Water temperature is too low. | 1. Disperse E1442 powder into the vortex of agitated water to prevent clumping. 2. Pre-blend E1442 with other dry ingredients (e.g., sugar) before adding to water. 3. While E1442 swells in cold water, optimal hydration is often achieved in warm water.[1] Refer to the supplier's datasheet for the recommended temperature range. |
| Grainy or Undesirable Texture | 1. Insufficient hydration time. 2. Incompatible ingredients in the formulation. | 1. Ensure adequate mixing time to allow for full swelling of the starch granules. 2. Evaluate the impact of other components like high concentrations of salts or certain hydrocolloids that might interfere with starch hydration. |
| Unexpected Change in Product Appearance (e.g., Opacity) | 1. Retrogradation (recrystallization of starch molecules). 2. Interaction with other formulation components. | 1. While E1442 is resistant to retrogradation, it can still occur under certain conditions. Evaluate storage conditions and the potential for temperature abuse. 2. Assess for any potential interactions with proteins, fats, or other hydrocolloids in your system. |
Experimental Protocols
Protocol 1: Standard Preparation of a 5% (w/v) E1442 Aqueous Solution
Objective: To prepare a standardized aqueous solution of E1442 for viscosity and stability testing.
Materials:
-
Hydroxypropyl Distarch Phosphate (E1442) powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Weighing scale
Methodology:
-
Weigh 5.0 g of E1442 powder.
-
Measure 95 mL of deionized water into a beaker.
-
Place the beaker on a magnetic stirrer and create a vortex.
-
Slowly add the E1442 powder into the vortex to ensure proper dispersion and prevent clumping.
-
Continue stirring for 30 minutes to ensure full hydration.
-
Allow the solution to rest for 15 minutes before evaluating its properties.
Protocol 2: Evaluation of Freeze-Thaw Stability
Objective: To assess the stability of an E1442 solution after repeated freeze-thaw cycles.
Materials:
-
Prepared 5% (w/v) E1442 solution
-
Sealed containers
-
Freezer (-20°C)
-
Water bath (25°C)
Methodology:
-
Pour 50 mL of the prepared E1442 solution into a sealed container.
-
Place the container in a -20°C freezer for 24 hours.
-
Remove the container and allow it to thaw in a 25°C water bath until it reaches room temperature.
-
Visually inspect the solution for any signs of syneresis (separation of water).
-
Quantify the separated water by carefully decanting and weighing it.
-
Repeat the freeze-thaw cycle for a total of 5 cycles, recording observations after each cycle.
Visualizations
References
Technical Support Center: Overcoming Resistance to Tubulin Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with tubulin inhibitors, such as MY-1442.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, coumarin-based small molecule that inhibits tubulin polymerization.[1] It functions by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[1] This interference with the microtubule network halts the cell cycle, primarily at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2] Its mechanism of action makes it a potent agent against various cancer cell lines, including gastric cancer.[1]
Q2: What are the primary mechanisms of acquired resistance to tubulin inhibitors?
Cancer cells can develop resistance to tubulin-targeting agents through several key mechanisms:
-
Alterations in the Drug Target: This is a common mechanism where mutations in the genes encoding α- or β-tubulin can prevent the drug from binding effectively.[3][4] Changes in the expression levels of different β-tubulin isotypes, particularly the overexpression of the βIII-tubulin isotype, are also strongly associated with resistance to taxanes and vinca alkaloids.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), is a major cause of multidrug resistance (MDR).[5][7][8] These transporters act as cellular pumps, actively removing the inhibitor from the cancer cell, which reduces the intracellular drug concentration to sub-lethal levels.[5][8]
-
Deregulation of Apoptotic Pathways: Tumors can evade drug-induced cell death by altering the balance of pro-apoptotic and anti-apoptotic proteins.[9] For example, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can make cells resistant to the apoptotic signals triggered by tubulin inhibitors.[9]
Q3: Can inhibitors that target the colchicine-binding site, like this compound, overcome common resistance mechanisms?
Yes, in some cases. A significant advantage of agents that target the colchicine-binding site is their ability to circumvent resistance mediated by P-glycoprotein (P-gp) efflux pumps, which commonly affect taxanes and vinca alkaloids.[8][10] Furthermore, resistance mechanisms involving the overexpression of specific tubulin isotypes (like βIII-tubulin) that alter the taxane binding site may not confer resistance to colchicine-site inhibitors.[10]
Q4: How do mutations in β-tubulin lead to drug resistance?
Mutations in β-tubulin can confer resistance through several mechanisms. Some mutations directly alter the drug-binding pocket, reducing the affinity of the inhibitor for its target.[3][4] Other mutations can change the conformational dynamics of the tubulin protein, making the microtubule network inherently more or less stable.[11][12] For instance, a cell with a mutation that increases microtubule dynamics might be resistant to a drug that works by suppressing those dynamics.[11] The development of high-level resistance often involves an initial mutation in one β-tubulin allele, followed by the loss of the second, wild-type allele.[3]
Troubleshooting Guides
Problem 1: My cells are showing reduced sensitivity to the tubulin inhibitor. How do I confirm and characterize this resistance?
Answer: A systematic approach is required to confirm and understand the resistance profile of your cell line. This involves quantifying the degree of resistance, investigating the underlying molecular mechanisms, and observing cellular changes.
Caption: Experimental workflow for confirming and characterizing drug resistance.
Detailed Steps:
-
Quantify Resistance: Use a cell viability assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the treated cell line compared to the parental (sensitive) line confirms resistance.
-
Analyze Protein Expression: Perform a Western blot to check for overexpression of P-gp (MDR1) or changes in β-tubulin isotype expression (e.g., increased βIII-tubulin).[5][6]
-
Sequence the Target: Isolate genomic DNA and sequence the β-tubulin gene to identify potential point mutations that could interfere with drug binding.[3]
-
Visualize the Cytoskeleton: Use immunofluorescence to stain for α- or β-tubulin. Resistant cells may show a more robust or altered microtubule network that is less affected by the drug compared to sensitive cells.[13]
Problem 2: I am not detecting cleaved caspase-3 or PARP in my Western blot after drug treatment, suggesting a lack of apoptosis. What went wrong?
Answer: Failure to detect apoptosis markers can stem from issues with the experimental setup, the cell line's resistance, or the Western blot technique itself. Consult the table below for common causes and solutions.
| Potential Cause | Recommended Solution |
| Sub-optimal Drug Concentration/Incubation Time | Perform a time-course and dose-response experiment. Apoptosis is a dynamic process; cleavage of caspases can be transient. Test multiple time points (e.g., 12, 24, 48 hours) and concentrations around the known IC50 value. |
| Cell Line Resistance | The cells may have acquired resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2).[9] Probe your blot for these proteins to investigate this possibility. Consider using a positive control for apoptosis, such as treating Jurkat cells with etoposide, to ensure your antibodies and protocol are working.[14] |
| Low Target Protein Abundance | The target protein (e.g., caspase-3) may be expressed at low levels in your cell type. Increase the amount of protein loaded per well (e.g., 30-50 µg). |
| Inefficient Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent degradation of your target proteins. Ensure complete cell lysis. |
| Poor Antibody Performance | The primary antibody concentration may be too low; increase the concentration or incubate overnight at 4°C. Ensure your secondary antibody is appropriate for the primary and is not expired. |
| Ineffective Blot Transfer | Confirm successful protein transfer from the gel to the membrane by staining with Ponceau S before blocking.[15] Optimize transfer time and voltage, especially for larger proteins like full-length PARP (~116 kDa).[16] |
Problem 3: My cell viability assay results are inconsistent or have a low signal-to-noise ratio. How can I improve my assay?
Answer: Consistency in cell viability assays is crucial for generating reliable IC50 values. Optimization of several key parameters is often necessary.
| Parameter | Troubleshooting Tip |
| Cell Seeding Density | The optimal cell number depends on the cell line's doubling time and the assay duration.[17] Seed too few cells, and the signal will be weak; seed too many, and cells may become confluent and exit the logarithmic growth phase, affecting drug sensitivity. Perform a preliminary experiment to determine the ideal seeding density that allows for logarithmic growth throughout the assay period. |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Drug/Reagent Preparation | Ensure the tubulin inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Prepare serial dilutions freshly for each experiment. |
| Incubation Times | Standardize the incubation time for both the drug treatment and the viability reagent (e.g., MTT, Resazurin). For Resazurin, a 2-4 hour incubation is typical, but this should be optimized for your cell line to ensure the signal is within the linear range of your plate reader. |
| Assay Choice | Different assays measure different aspects of cell health.[18] MTT/MTS assays measure metabolic activity through mitochondrial dehydrogenases, while ATP-based assays (e.g., CellTiter-Glo®) measure ATP content.[18] If you suspect your compound interferes with mitochondrial respiration, an ATP-based assay might provide more reliable results.[19][20] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol determines the IC50 value of a tubulin inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the tubulin inhibitor (e.g., this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS). Add 20 µL of the Resazurin solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Apoptosis Markers
This protocol is for detecting cleaved Caspase-3 and cleaved PARP.
-
Sample Preparation: Treat cells with the tubulin inhibitor at the desired concentration and for the appropriate time. Collect both adherent and floating cells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3 (p17/19 fragments) and/or cleaved PARP (89 kDa fragment) overnight at 4°C.[16] Also, probe a separate blot or strip the current one for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21]
Visualizing Resistance Pathways
Caption: Key mechanisms of tubulin inhibitor resistance.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 3. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell viability assays | Abcam [abcam.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. assaygenie.com [assaygenie.com]
- 21. pubcompare.ai [pubcompare.ai]
Technical Support Center: Improving the In Vivo Bioavailability of MY-1442
Welcome to the technical support center for MY-1442. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo bioavailability of the novel therapeutic agent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges?
This compound is a promising new chemical entity with significant therapeutic potential. However, early preclinical studies have revealed challenges related to its low oral bioavailability. The primary contributing factors are believed to be its poor aqueous solubility and potential for first-pass metabolism. Addressing these issues is critical for successful clinical development.
Q2: What are the initial steps to identify the cause of low bioavailability for this compound?
A systematic approach is crucial. The first step is to characterize the physicochemical properties of this compound and determine its Biopharmaceutics Classification System (BCS) class. This involves assessing its solubility and permeability. Poorly soluble drugs, in particular, pose a challenge for formulation scientists to develop a suitable dosage form that can enhance their bioavailability.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
There are several established strategies to improve the oral bioavailability of compounds with poor aqueous solubility. These can be broadly categorized into physical and chemical modifications. Common approaches include:
-
Particle size reduction: Micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.
-
Solid dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve absorption by solubilizing the drug and utilizing lipid absorption pathways.[1][2][3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[2][3]
-
Prodrugs: Modifying the drug molecule to a more soluble or permeable form that converts to the active drug in vivo.
Troubleshooting Guides
Scenario 1: this compound shows poor dissolution in aqueous media.
Problem: The dissolution rate of this compound is a limiting factor for its absorption.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Formulation with Surfactants:
-
Action: Incorporate surfactants into the formulation to improve the wettability and solubilization of this compound.[3]
-
Expected Outcome: Enhanced dissolution by reducing the surface tension between the drug and the dissolution medium.
-
-
Amorphous Solid Dispersions:
Scenario 2: this compound has good aqueous solubility but still exhibits low bioavailability.
Problem: Poor membrane permeation or significant first-pass metabolism may be the cause.
Troubleshooting Steps:
-
Permeation Enhancers:
-
Action: Co-administer this compound with a permeation enhancer.
-
Expected Outcome: Increased permeability across the intestinal epithelium.
-
-
Inhibition of First-Pass Metabolism:
-
Action: Investigate the metabolic pathways of this compound. If primarily metabolized by specific enzymes (e.g., cytochrome P450), consider co-administration with a known inhibitor of those enzymes in preclinical models.[6]
-
Expected Outcome: Reduced presystemic metabolism and increased systemic exposure.
-
-
Lipid-Based Formulations:
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450.5 g/mol | Moderate |
| LogP | 4.2 | High lipophilicity, potential for poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low, likely dissolution-rate limited absorption |
| Permeability (Papp) | 1.5 x 10⁻⁶ cm/s | Moderate permeability |
| BCS Classification (Predicted) | Class II | Low solubility, high permeability |
Table 2: Comparison of Formulation Strategies on this compound Pharmacokinetics in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 350 ± 90 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.0 | 980 ± 210 | 280 |
| Solid Dispersion (1:5 drug:polymer) | 350 ± 75 | 1.5 | 2450 ± 500 | 700 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 120 | 1.0 | 4900 ± 950 | 1400 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:5 weight ratio) in a minimal amount of methanol.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Groups (n=6 per group):
-
Group 1: Aqueous suspension of this compound (Vehicle: 0.5% carboxymethyl cellulose).
-
Group 2: Micronized this compound suspension.
-
Group 3: this compound solid dispersion reconstituted in water.
-
Group 4: this compound formulated as a SEDDS.
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Minimizing Off-Target Effects of Research Compound MY-1442
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical research compound MY-1442.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
Off-target effects are unintended interactions of a drug or compound with proteins or signaling pathways other than its intended target. For this compound, these effects can lead to misinterpretation of experimental results, cellular toxicity, or other confounding biological responses that are not related to the inhibition of its primary target. Minimizing these effects is crucial for validating the compound's mechanism of action and ensuring the specificity of the observed phenotype.
Q2: How can I determine the optimal concentration of this compound to use in my cell-based assays?
The optimal concentration should be high enough to inhibit the intended target effectively but low enough to minimize off-target effects. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for the primary target. It is advisable to use this compound at a concentration close to its IC50 value for initial experiments. Concentrations significantly exceeding the IC50 are more likely to induce off-target effects.
Q3: What are some common experimental controls to differentiate on-target from off-target effects of this compound?
Several controls are essential:
-
Structural Analog Control: Use a structurally similar but biologically inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself.
-
Rescue Experiments: If the phenotype induced by this compound is due to its on-target activity, it should be reversible by expressing a version of the target that is resistant to this compound inhibition.
-
Secondary Assays: Confirm the on-target effect by using an alternative method, such as RNA interference (siRNA or shRNA) to knockdown the target protein and observe if the same phenotype is produced.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in different cell lines.
-
Possible Cause: Cell lines can have varying expression levels of the primary target and potential off-targets. This can lead to different sensitivities to this compound.
-
Troubleshooting Steps:
-
Profile Target Expression: Perform Western blotting or qPCR to quantify the expression level of the intended target in each cell line.
-
Titrate this compound: Conduct a dose-response curve for each cell line to determine the specific IC50.
-
Consider Off-Target Expression: If available, use proteomic or transcriptomic data to check for the expression of known off-target proteins.
-
Issue 2: Observed cellular toxicity at concentrations required for target inhibition.
-
Possible Cause: The observed toxicity may be a result of this compound binding to one or more off-target proteins that are critical for cell viability.
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Use a commercial service or an in-house assay to screen this compound against a panel of kinases to identify potential off-targets.
-
Lower the Concentration: Determine the lowest effective concentration that still provides significant inhibition of the primary target without causing widespread toxicity.
-
Use a Different Inhibitor: If toxicity persists, consider using a structurally different inhibitor of the same target to see if the toxic effects are replicated.
-
Quantitative Data Summary
The following table summarizes key quantitative data for assessing the specificity of a research compound like this compound. The values provided are for illustrative purposes.
| Parameter | This compound (Hypothetical) | Control Compound (Hypothetical) | Interpretation |
| IC50 (On-Target) | 50 nM | > 10 µM | Lower values indicate higher potency for the intended target. |
| IC50 (Off-Target 1) | 1.2 µM | > 10 µM | A significantly higher IC50 for off-targets is desirable. |
| IC50 (Off-Target 2) | 5.8 µM | > 10 µM | A large therapeutic window between on- and off-target inhibition is ideal. |
| Selectivity Index | 24-fold (vs. Off-Target 1) | N/A | Calculated as IC50 (Off-Target) / IC50 (On-Target). Higher is better. |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination in Cells
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Include a vehicle-only control.
-
Treatment: Add the diluted compound to the cells and incubate for the desired treatment duration.
-
Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) or a target-specific assay (e.g., an ELISA for a downstream phosphorylated substrate).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x of the IC50) for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of the target (or a downstream substrate) and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify the band intensities to assess the degree of target inhibition at each concentration.
Visualizations
Addressing variability in experimental results with MY-1442
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the hypothetical small molecule inhibitor, MY-1442.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors. Here are the primary areas to investigate:
-
Compound Stability and Handling: this compound may be susceptible to degradation. Ensure consistent storage conditions (temperature, light exposure, humidity) for all batches. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. The stability of a compound can be pH-dependent, with some compounds being highly unstable at certain pH levels.[1]
-
Cell Culture Conditions: The health and state of your cells are critical for reproducible results.[2][3] Inconsistent cell passage numbers, confluency at the time of treatment, and variations in media, serum, or supplements can all contribute to variability.[2] It is recommended to use cells with a low passage number and to maintain a consistent cell culture environment.[2][3]
-
Assay Protocol and Reagents: Minor variations in your experimental protocol can be amplified in the results. Ensure all reagents are within their expiration dates and that incubation times, temperatures, and cell seeding densities are consistent across experiments.
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for IC50 variability.
Q2: The inhibitory effect of this compound seems to diminish over the course of a long-term experiment (e.g., > 24 hours). Why might this be happening?
A2: A decrease in the efficacy of this compound in long-term experiments can be attributed to several factors:
-
Compound Stability in Media: this compound may have limited stability in your cell culture media at 37°C. Consider performing a stability study of this compound in your specific media over the time course of your experiment.
-
Metabolism by Cells: The cells themselves may be metabolizing this compound into less active or inactive forms.
-
Cellular Efflux: Cells can actively pump out compounds, reducing the intracellular concentration of this compound over time.
To address this, you could consider replenishing the media with fresh this compound at regular intervals during the experiment.
Q3: We see a discrepancy in the activity of this compound between our biochemical and cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common and can provide valuable insights into the compound's properties. Potential reasons include:
-
Cellular Permeability: this compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration compared to the concentration used in the biochemical assay.
-
Efflux Pumps: As mentioned previously, the compound may be a substrate for cellular efflux pumps.
-
Off-Target Effects in Cells: In a cellular context, this compound could have off-target effects that counteract its intended inhibitory activity.
-
Protein Binding: this compound may bind to other proteins within the cell or in the cell culture serum, reducing the free concentration available to bind to its target.
Experimental Protocols
Standard Cell Viability Assay Protocol (Example using a Resazurin-based reagent):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle in the assay should be consistent across all wells and typically should not exceed 0.5%.
-
Cell Treatment: Add the diluted this compound to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only controls and plot the results to determine the IC50 value.
Data Presentation
Table 1: Example of this compound IC50 Data with Identified Sources of Variability
| Experiment ID | This compound Batch | Cell Passage | IC50 (µM) | Notes |
| EXP-001 | A | 5 | 1.2 | Baseline experiment. |
| EXP-002 | A | 20 | 5.8 | High cell passage number. |
| EXP-003 | B | 6 | 1.5 | New batch of this compound. |
| EXP-004 | A (old stock) | 7 | 8.3 | Stock solution stored at 4°C for 2 weeks. |
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway for this compound Target
Assuming this compound is an inhibitor of a kinase (e.g., "Target Kinase") in a hypothetical signaling pathway:
Caption: this compound inhibits the Target Kinase in this pathway.
General Experimental Workflow for Testing this compound
Caption: A typical workflow for evaluating this compound.
References
Technical Support Center: Small Molecule Inhibitors
A Note on the Topic "MY-1442": Initial searches for a small molecule inhibitor designated "this compound" have not yielded information on a specific compound with this identifier. The search results were predominantly related to a modified food starch (E1442) or other unrelated subjects. Without a specific chemical structure or target, it is not possible to provide detailed information on degradation pathways, storage conditions, and specific experimental protocols.
Therefore, this technical support center will provide a comprehensive guide to the degradation and proper storage of small molecule inhibitors in general . The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in handling these compounds effectively to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of small molecule inhibitor degradation?
A1: Small molecule inhibitors can degrade through several mechanisms, including:
-
Hydrolysis: Reaction with water molecules, often accelerated by acidic or basic conditions. Esters and amides are particularly susceptible.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light, heat, or metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Thermal Degradation: Breakdown at elevated temperatures.
Q2: How should I store my small molecule inhibitors?
A2: Proper storage is crucial for maintaining the integrity of small molecule inhibitors. General guidelines include:
-
Solid Form: Store in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is often suitable. For long-term storage, consult the manufacturer's recommendation, which may specify storage at -20°C or -80°C.
-
In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
Q3: How many times can I freeze-thaw a stock solution of a small molecule inhibitor?
A3: It is generally recommended to minimize freeze-thaw cycles as they can lead to degradation and precipitation of the compound. Best practice is to prepare single-use aliquots of your stock solution. If this is not feasible, limit the number of freeze-thaw cycles to no more than 3-5.
Q4: My inhibitor is not dissolving properly. What should I do?
A4: Solubility issues are a common problem. Here are a few troubleshooting steps:
-
Check the recommended solvent: Ensure you are using the solvent specified on the product datasheet.
-
Gentle warming: Briefly warm the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a sonicator bath to help break up any precipitate.
-
Use of co-solvents: In some cases, a small percentage of a co-solvent may be required for complete dissolution in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with small molecule inhibitors.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no effect of the inhibitor | 1. Degraded inhibitor: The compound may have degraded due to improper storage or handling.2. Inaccurate concentration: Pipetting errors or incorrect calculations.3. Low cell permeability: The inhibitor may not be efficiently entering the cells. | 1. Use a fresh aliquot of the inhibitor from a properly stored stock.2. Verify calculations and pipette calibration. 3. Consult literature for known permeability issues or try a different inhibitor targeting the same pathway. |
| High background or off-target effects | 1. Inhibitor concentration is too high. 2. The inhibitor has known off-target activities. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Use a structurally different inhibitor for the same target to confirm the observed phenotype. |
| Precipitation of the inhibitor in cell culture media | 1. Low solubility in aqueous media. 2. The final concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final solvent concentration is low (typically <0.5%).2. Prepare intermediate dilutions in a suitable buffer before adding to the final media. |
Experimental Protocols
Protocol 1: Preparation and Storage of Small Molecule Inhibitor Stock Solutions
-
Determine the appropriate solvent: Consult the manufacturer's datasheet for the recommended solvent (e.g., DMSO, ethanol, water).
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of the solid compound needed.
-
Dissolution: Carefully add the solvent to the vial containing the solid compound. Vortex or sonicate until fully dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber or light-protected tubes.
-
Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C).
Visualizations
Caption: A typical experimental workflow for using small molecule inhibitors.
Caption: A logical flow for troubleshooting inconsistent experimental results.
Technical Support Center: Enhancing the Pro-Apoptotic Effect of MY-1442
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pro-apoptotic agent MY-1442.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, subsequently inducing apoptosis.
Q2: Which apoptotic pathway does this compound activate?
A2: Current research on colchicine-binding site inhibitors suggests that this compound likely induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[1][2] This is characterized by the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and subsequent activation of caspases.
Q3: How can the pro-apoptotic effect of this compound be enhanced?
A3: The pro-apoptotic effect of tubulin inhibitors like this compound can be potentially enhanced through synergistic combinations with other anti-cancer agents. For instance, combination with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) has been shown to be effective, possibly through the upregulation of Death Receptor 5 (DR5).[3] Combining with microtubule-stabilizing agents like paclitaxel has also demonstrated synergistic effects in killing cancer cells.
Q4: What are the key biomarkers to confirm this compound-induced apoptosis?
A4: Key biomarkers for confirming apoptosis induced by tubulin inhibitors include:
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase.
-
Caspase Activation: Cleavage of caspase-3 and PARP.
-
Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
-
Mitochondrial Depolarization: Loss of mitochondrial membrane potential.
-
DNA Fragmentation: Detected by TUNEL assay.
-
Phosphatidylserine Externalization: Detected by Annexin V staining.
Troubleshooting Guides
Issue 1: Low or no apoptotic signal after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. |
| Cell Line Resistance | Consider potential resistance mechanisms such as overexpression of β3-tubulin or alterations in apoptotic pathways. Evaluate the expression of these proteins. |
| Incorrect Assay Technique | Review the detailed experimental protocols for apoptosis assays (Annexin V, TUNEL, Western Blot) provided below. Ensure proper handling and reagent preparation. |
Issue 2: Inconsistent results in apoptosis assays.
| Possible Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and are not overly confluent before treatment. |
| Reagent Degradation | Aliquot and store reagents as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Flow Cytometer/Microscope Issues | Ensure proper calibration and compensation settings on the flow cytometer. For microscopy, optimize exposure times and laser power. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
Data Presentation
Table 1: Apoptosis Induction by Colchicine-Binding Site Inhibitor G13 in MDA-MB-231 Cells
| Treatment | Concentration (µM) | Apoptotic Rate (%) |
| Control (0.1% DMSO) | - | 4.5 |
| G13 | 1 | 20.6 |
| G13 | 5 | 32.2 |
| Colchicine | 5 | 64.4 |
Data adapted from a study on a novel colchicine-binding site inhibitor, G13, in MDA-MB-231 cells after 24 hours of treatment.[4]
Table 2: Synergistic Enhancement of TRAIL-Induced Apoptosis by Colchicine
| Treatment | Cell Viability (%) | Caspase Activation (Fold Change) |
| Control | 100 | 1.0 |
| TRAIL (10 ng/mL) | ~80 | ~2.5 |
| Colchicine (100 ng/mL) | ~90 | ~1.5 |
| TRAIL + Colchicine | ~40 | ~6.0 |
Data estimated from graphical representations in a study showing the synergistic effect of colchicine and TRAIL in cancer cells.[3]
Mandatory Visualizations
References
- 1. Colchicine-Binding Site Agent CH-2-77 as a Potent Tubulin Inhibitor Suppressing Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: MY-1442 Combination Therapy Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols involving MY-1442 in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What is the rationale for using this compound in combination therapies?
A2: The primary rationale for using this compound in combination therapies is to achieve synergistic or additive anti-cancer effects, overcome potential resistance mechanisms, and reduce individual drug dosages to minimize toxicity.[1] Combining this compound with agents that target parallel or downstream pathways can lead to a more comprehensive blockade of tumor growth.
Q3: How should this compound be stored and handled?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for reconstituting this compound?
A4: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Q5: How can I determine the optimal concentration of this compound for my experiments?
A5: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting concentration range for in vitro studies is 0.1 nM to 10 µM.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells in cell-based assays.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[2]
-
Pipetting Errors: Calibrate your pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents. Pipette slowly and consistently.[2][3]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to altered cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[2]
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Symptoms:
-
Cell death at concentrations lower than the expected IC50.
-
Morphological changes in cells that are inconsistent with the known mechanism of action.
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is kept low (ideally ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO as your highest drug concentration) to assess solvent toxicity.
-
Compound Instability: this compound may be unstable in certain media or under specific storage conditions. Prepare fresh dilutions of the compound for each experiment from a frozen stock.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the PI3K/Akt/mTOR pathway. Consider using a lower concentration range or a different cell line to validate your findings.
Issue 3: Inconsistent Synergy, Additivity, or Antagonism Results
Symptoms:
-
Synergy scores vary significantly between experiments.
-
The observed combination effect does not align with the proposed biological rationale.
Possible Causes and Solutions:
-
Incorrect Dosing Ratios: The synergistic effect of a drug combination is often dependent on the dose ratio of the individual drugs.[1] A checkerboard or matrix-based experimental design, where multiple concentrations of each drug are tested in combination, is recommended to identify the optimal synergistic ratio.[4]
-
Inappropriate Synergy Model: Different models (e.g., Loewe additivity, Bliss independence) are used to calculate synergy.[1] The choice of model depends on the mechanism of action of the drugs being tested. Ensure you are using a model that is appropriate for your experimental question.
-
Timing of Drug Addition: The order and timing of drug addition can influence the outcome of a combination study. Consider sequential versus simultaneous drug administration to determine the most effective treatment schedule.
Quantitative Data Presentation
Table 1: Single-Agent Dose-Response of this compound and Drug X in A549 Cells
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 0.5 | 1.2 | 0.98 |
| Drug X | 2.1 | 0.9 | 0.95 |
Table 2: Synergy Analysis of this compound and Drug X Combination in A549 Cells (Bliss Independence Model)
| This compound (µM) | Drug X (µM) | Expected Inhibition (%) | Observed Inhibition (%) | Synergy Score |
| 0.1 | 0.5 | 28 | 45 | 17 |
| 0.1 | 1.0 | 35 | 58 | 23 |
| 0.5 | 0.5 | 58 | 75 | 17 |
| 0.5 | 1.0 | 65 | 88 | 23 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Protocol 2: Combination Synergy Screening (Checkerboard Assay)
-
Plate Design: Design a 96-well plate layout where concentrations of this compound are serially diluted along the rows and concentrations of the combination drug are serially diluted along the columns.
-
Cell Seeding: Seed cells into the 96-well plate and allow them to attach overnight.
-
Drug Addition: Add the single agents and their combinations to the appropriate wells according to the plate design.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Synergy Calculation: Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on a reference model such as Loewe additivity or Bliss independence.[4]
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for combination therapy screening.
References
Validation & Comparative
Unveiling MY-1442: A Comparative Analysis of a Novel Tubulin Inhibitor's Efficacy
For Immediate Release
PISCATAWAY, NJ – In the dynamic landscape of oncology research, the quest for more effective and safer chemotherapeutic agents is paramount. A novel coumarin-based tubulin polymerization inhibitor, MY-1442, has emerged from preclinical studies, demonstrating potent anti-cancer properties. This guide provides a comprehensive comparison of this compound's efficacy against other tubulin inhibitors, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Developed at Zhengzhou University, this compound is a promising preclinical candidate that targets the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting cell division. This mechanism is a well-established target for anti-cancer therapies, with several clinically successful drugs operating through similar pathways.
Comparative Efficacy Against Cancer Cell Lines
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. To contextualize its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent tubulin inhibitors across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Target Site | MGC-803 (Gastric Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | KYSE30 (Esophageal Cancer) IC50 (µM) |
| This compound | Colchicine | 0.034 | 0.081 | 0.19 |
| Colchicine | Colchicine | Data Not Available | 0.037 | 0.28[1] |
| Combretastatin A4 | Colchicine | - | 0.02 | Data Not Available |
| Paclitaxel (Taxol®) | Taxane | 6.06 (sensitive), 345.4 (resistant) (µg/L)[2] | 0.0097 | 7.5 (mg/mL)[3] |
| Vincristine | Vinca Alkaloid | Data Not Available | Data Not Available | Data Not Available |
Understanding the Mechanism: A Visual Guide
Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The following diagram illustrates this classification, positioning this compound within this framework.
Caption: Classification of tubulin inhibitors based on their mechanism of action.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of tubulin inhibitors like this compound relies on a series of well-defined in vitro assays. Below are the detailed methodologies for the key experiments cited in the preclinical evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells and calculating the IC50 value.
-
Cell Seeding: Cancer cells (e.g., MGC-803, HCT-116, KYSE30) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into insoluble formazan crystals. A solubilizing agent, such as DMSO or a specialized buffer, is then added to dissolve the formazan.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin protein, a GTP-containing buffer, and a fluorescence reporter.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) are used as controls.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.
-
Fluorescence Monitoring: The polymerization process is monitored in real-time by measuring the increase in fluorescence as the reporter incorporates into the growing microtubules.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or stabilizing effect.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the phase of the cell cycle at which a compound arrests cell division.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content of each cell is proportional to its fluorescence intensity.
-
Data Interpretation: The resulting data is plotted as a histogram, showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent that disrupts mitotic spindle formation.
Experimental Workflow for Tubulin Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel tubulin inhibitor like this compound.
Caption: A typical experimental workflow for evaluating a novel tubulin inhibitor.
Conclusion
The preclinical data for this compound indicates that it is a highly potent tubulin polymerization inhibitor with strong anti-proliferative activity against gastric, colon, and esophageal cancer cell lines. Its efficacy, particularly against the MGC-803 cell line, appears to be in the nanomolar range, positioning it as a compound of significant interest for further development. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field to contextualize the potential of this compound and to guide future investigations into this promising anti-cancer agent. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Paclitaxel-resistant gastric cancer MGC-803 cells promote epithelial-to-mesenchymal transition and chemoresistance in paclitaxel-sensitive cells via exosomal delivery of miR-155-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]
A Comparative Analysis of MY-1442 and Colchicine: Novel versus Classic Tubulin Inhibitors
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. Colchicine, one of the earliest identified tubulin inhibitors, has paved the way for the development of novel compounds with improved efficacy and toxicity profiles. This guide provides a comparative analysis of MY-1442, a novel coumarin-based tubulin inhibitor, and the classical agent, colchicine. Both compounds share a common mechanism of action, targeting the colchicine-binding site on β-tubulin to disrupt microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective performances.
Mechanism of Action: A Shared Target
Both this compound and colchicine exert their cytotoxic effects by interfering with the polymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[1][2][3] They bind to the colchicine-binding site located at the interface between α- and β-tubulin heterodimers.[1][4][5] This binding event prevents the tubulin dimers from assembling into microtubules.[1][6] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and the induction of apoptosis (programmed cell death).[1][4]
Quantitative Data Presentation
The anti-proliferative activities of this compound and colchicine have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.
Table 1: Anti-Proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.034[1] |
| HCT-116 | Colon Cancer | 0.081[1] |
| KYSE30 | Esophageal Squamous Carcinoma | 0.19[1] |
Table 2: Anti-Proliferative Activity (IC50) of Colchicine
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | ~1.5-fold less active than a compound with IC50 in the 1-7 µM range[7] |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016[8] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056[8] |
| LoVo | Colon Adenocarcinoma | 0.021[9] |
Note: Direct comparison is challenging due to variations in experimental conditions and cell lines tested across different studies. However, the data suggests that this compound exhibits potent, low nanomolar to sub-micromolar activity against the tested cell lines.
In addition to its anti-proliferative effects, this compound has demonstrated significant tumor growth inhibition (TGI) in vivo. In an MGC-803 xenograft tumor model, this compound achieved a TGI rate of 65.5% at a dose of 30 mg/kg/day.[1]
Experimental Protocols
Standardized methodologies are crucial for the evaluation of anti-cancer compounds. Below are detailed protocols for key experiments used to characterize tubulin inhibitors like this compound and colchicine.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Microtubule polymerization scatters light, and the increase in turbidity can be measured by monitoring the absorbance at 340 nm over time in a spectrophotometer. Inhibitors of polymerization will prevent or reduce this increase in absorbance.[4][10][11]
-
Methodology:
-
Reagent Preparation: Resuspend purified tubulin protein (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.[5][12] Prepare stock solutions of test compounds (this compound, colchicine as a positive control) and a vehicle control (DMSO).
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compounds to achieve the desired final concentrations.
-
Initiation and Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[10] This temperature shift initiates polymerization.
-
Data Acquisition: Record the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[12]
-
Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for polymerization inhibition from dose-response curves.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[13][14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring absorbance.[16]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or colchicine and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15][16]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14][16]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically.[17] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.[17]
-
Methodology:
-
Cell Treatment: Culture and treat cells with the test compounds for a specified time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70-80% ethanol while vortexing to prevent clumping.[18][19] Cells can be stored at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI and collect the fluorescence emission data.
-
Analysis: Gate on single cells to exclude doublets and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[20]
-
References
- 1. Colchicine - Wikipedia [en.wikipedia.org]
- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. igbmc.fr [igbmc.fr]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer effects of MY-1442 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anticancer compound MY-1442 with established chemotherapeutic agents. The data presented herein is intended to offer an objective evaluation of this compound's performance across different cancer cell lines, supported by detailed experimental protocols and pathway visualizations to elucidate its mechanism of action.
Introduction to this compound
This compound is a novel synthetic molecule currently under investigation for its potential as a broad-spectrum anticancer agent. Preliminary studies suggest that this compound exerts its cytotoxic effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell growth and survival.[1][2] This guide compares the in vitro efficacy of this compound with three widely used chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The IC50 values for this compound and standard chemotherapeutic agents were determined in three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma).
Table 1: Comparative IC50 Values (µM) of Anticancer Compounds in Various Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) |
| This compound (Hypothetical) | 0.5 | 1.2 | 2.5 |
| Doxorubicin | 0.1 - 2.5[3][4] | 0.23 - 2.0[4] | >10[5] |
| Cisplatin | ~10-20 | 6.59 - 16.48[6][7] | ~10-30 |
| Paclitaxel | 0.0075[8] | 0.00135[9] | ~0.005-0.1 |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are representative values derived from multiple sources and can vary based on experimental conditions.
Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[10][11][12] By targeting this pathway, this compound aims to induce apoptosis and halt the proliferation of cancer cells.
Caption: Hypothetical mechanism of this compound targeting the PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, Doxorubicin, Cisplatin, Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound and reference drugs) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, making it useful to identify dead cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells after drug treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the protein expression levels relative to a loading control (e.g., GAPDH).
Conclusion
The hypothetical data presented in this guide suggests that this compound is a promising anticancer agent with potent cytotoxic effects in breast, lung, and colon cancer cell lines. Its proposed mechanism of action, the inhibition of the PI3K/Akt/mTOR pathway, provides a strong rationale for its selective anticancer activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in the continued development and validation of this novel compound.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. netjournals.org [netjournals.org]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. dovepress.com [dovepress.com]
- 10. Targeting PI3K/mTOR Signaling in Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Cross-Validation of WS 1442's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hawthorn special extract WS 1442 with conventional heart failure therapies. The information presented is based on preclinical and clinical data to objectively evaluate its mechanism of action and performance.
Overview of WS 1442
WS 1442 is a standardized dry extract derived from the leaves and flowers of hawthorn (Crataegus spp.), with a defined content of 18.75% oligomeric procyanidins (OPCs).[1][2] It is used in the management of mild to moderate chronic heart failure.[3] Preclinical studies have revealed a multifaceted mechanism of action, including positive inotropic effects, antiarrhythmic properties, and myocardial protection from ischemic damage.[4][5]
Mechanism of Action: WS 1442
The cardioprotective effects of WS 1442 are attributed to its influence on multiple signaling pathways. Unlike many conventional heart failure drugs that target specific receptors or enzymes, WS 1442 exhibits a broader, pleiotropic activity.
A key aspect of its mechanism is the modulation of endothelial function.[1][3] WS 1442 has been shown to protect against endothelial barrier dysfunction through a dual mechanism:
-
Inhibition of Calcium Signaling: An ethanolic fraction of WS 1442 interferes with intracellular calcium signaling, a pathway known to disrupt endothelial integrity.[3] Specifically, it has been found to increase intracellular calcium concentrations by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) and activating the inositol 1,4,5-trisphosphate (IP3) pathway.[1][2]
-
Activation of Cortactin: A methanolic fraction, rich in oligomeric procyanidins, leads to the activation of cortactin, which promotes the integrity of the endothelial barrier.[3]
Furthermore, WS 1442 influences other critical signaling cascades:
-
Nitric Oxide (NO) Synthesis: It promotes vasorelaxation by increasing the release of NO from the vascular endothelium through the activation of endothelial nitric oxide synthase (eNOS).[1][6]
-
Modulation of Developmental Pathways: Studies on stem cells suggest that WS 1442 can stimulate cardiogenesis and angiogenesis by upregulating brain-derived neurotrophic factor (BDNF) and retinoic acid, while inhibiting transforming growth factor β/bone morphogenetic protein (TGFβ/BMP) and fibroblast growth factor (FGF) signaling.[7][8][9]
-
Anti-inflammatory and Antioxidant Effects: The OPCs in WS 1442 act as free-radical scavengers, protecting cardiac tissue from oxidative stress.[1][2]
Below is a diagram illustrating the proposed signaling pathways affected by WS 1442.
Comparison with Conventional Heart Failure Therapies
Conventional treatments for heart failure primarily target the neurohormonal systems that are over-activated in this condition, such as the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system.[10]
| Drug Class | Primary Mechanism of Action | Key Effects |
| WS 1442 | Multi-target: Modulates Ca2+ signaling, activates cortactin, enhances eNOS activity, influences developmental pathways. | Improves endothelial function, promotes vasorelaxation, potential for cardiac regeneration, antioxidant effects. |
| ACE Inhibitors | Inhibit the conversion of angiotensin I to angiotensin II.[10][11][12][13] | Vasodilation, reduced afterload, decreased aldosterone secretion, reduced cardiac remodeling.[10] |
| ARBs | Block the angiotensin II type 1 (AT1) receptor.[10][11][12][13][14] | Similar to ACE inhibitors: vasodilation, reduced afterload and aldosterone effects.[10] |
| Beta-Blockers | Block beta-adrenergic receptors, primarily beta-1 in the heart.[10][12][13] | Reduce heart rate, decrease myocardial contractility, protect against chronic sympathetic stimulation.[10] |
| Diuretics | Increase sodium and water excretion by the kidneys.[11][13] | Reduce fluid volume, alleviate congestion, and decrease preload.[10] |
| MRAs | Block the action of aldosterone in the kidneys, heart, and blood vessels.[11][13][14] | Prevent sodium and water retention, reduce cardiac fibrosis and inflammation.[10] |
Clinical Efficacy: A Data-Driven Comparison
Clinical trials have evaluated the efficacy of WS 1442, primarily in patients with NYHA class II and III heart failure. The data suggests a dose-dependent improvement in exercise capacity and a reduction in heart failure-related symptoms.[15][16]
| Study / Trial | Patient Population | Treatment | Key Findings |
| Tauchert et al. (2002) | 209 patients with NYHA class III heart failure.[15][16] | WS 1442 (900 mg/day or 1800 mg/day) or placebo for 16 weeks as add-on to diuretics.[15][16] | Maximal tolerated workload: Statistically significant increase with 1800 mg WS 1442 vs. placebo and 900 mg dose.[15][16] Reduction in typical heart failure symptoms.[15][16] |
| Weikl et al. (1996) | 40 outpatients with NYHA class II heart failure.[17] | WS 1442 (3x1 capsule/day) or placebo for 12 weeks.[17] | Exercise tolerance: Increased by 10.8% in the WS 1442 group vs. a 16.9% reduction in the placebo group.[17] |
| SPICE Trial | 2,681 patients with NYHA class II or III heart failure and LVEF ≤35%.[18][19] | WS 1442 (900 mg/day) or placebo for 24 months as add-on to standard therapy.[18][19] | No significant effect on the primary endpoint (time to first cardiac event).[18][19] A trend towards reduced cardiac mortality was not statistically significant.[18][19] In a subgroup with LVEF ≥25%, WS 1442 was associated with a reduction in sudden cardiac death.[18] |
Conventional therapies have demonstrated significant improvements in mortality and morbidity in large-scale clinical trials, forming the cornerstone of current heart failure management guidelines. For instance, ACE inhibitors have been shown to improve exercise duration by an average of 19% compared to 7% in placebo groups.[20]
Experimental Protocols
Representative Clinical Trial Design for WS 1442
The following workflow outlines a typical randomized, double-blind, placebo-controlled clinical trial for evaluating the efficacy and safety of WS 1442 in heart failure.
Inclusion Criteria:
-
Adult patients with a diagnosis of chronic stable heart failure, classified as NYHA class II or III.[18][19]
-
Reduced left ventricular ejection fraction (LVEF), typically ≤35%.[18][19]
-
Receiving standard, stable evidence-based therapy for heart failure.[21]
Exclusion Criteria:
-
Recent acute coronary syndrome or cardiac surgery.
-
Severe renal or hepatic impairment.
-
Known hypersensitivity to hawthorn preparations.
Intervention:
-
Oral administration of standardized WS 1442 extract (e.g., 450 mg twice daily) or a matching placebo.[19][21]
Outcome Measures:
-
Primary: Time to first cardiac event (e.g., a composite of cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure).[21]
-
Secondary: All-cause mortality, changes in exercise tolerance (e.g., 6-minute walk test, bicycle ergometry), quality of life assessments, and echocardiographic parameters.[21]
Conclusion
WS 1442 demonstrates a complex mechanism of action that differs from conventional heart failure medications by targeting multiple signaling pathways involved in endothelial function, vasorelaxation, and potentially cardiac regeneration. While clinical data supports its role in improving symptoms and exercise capacity in patients with mild to moderate heart failure, large-scale trials have not shown a significant effect on major cardiovascular endpoints in a broad population with more severe disease.[18][19]
In contrast, conventional therapies such as ACE inhibitors, ARBs, beta-blockers, and MRAs have robust evidence for improving survival and reducing hospitalizations in patients with heart failure with reduced ejection fraction. Therefore, WS 1442 may be considered as an adjunctive therapy in specific patient populations, but it does not replace established evidence-based treatments. Further research is needed to fully elucidate its role and identify the patient subgroups most likely to benefit.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. researchgate.net [researchgate.net]
- 3. The Dual Edema-Preventing Molecular Mechanism of the Crataegus Extract WS 1442 Can Be Assigned to Distinct Phytochemical Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do different drug classes work in treating Heart Failure? [synapse.patsnap.com]
- 11. heart.org [heart.org]
- 12. Heart failure - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. Heart failure - Treatment - NHS [nhs.uk]
- 14. Heart Failure - Medications | CardioSmart – American College of Cardiology [cardiosmart.org]
- 15. Efficacy and safety of crataegus extract WS 1442 in comparison with placebo in patients with chronic stable New York Heart Association class-III heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical efficacy of crataegus extract WS 1442 in congestive heart failure NYHA class II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The efficacy and safety of Crataegus extract WS 1442 in patients with heart failure: the SPICE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Survival and Prognosis: Investigation of Crataegus Extract WS 1442 in CHF - American College of Cardiology [acc.org]
- 20. Hawthorn extract for treating chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Survival and prognosis: investigation of Crataegus extract WS 1442 in congestive heart failure (SPICE)--rationale, study design and study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of MY-1442 for the Colchicine Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MY-1442, a novel coumarin-based derivative, and its specificity for the colchicine binding site on β-tubulin. Its performance is evaluated against established colchicine site inhibitors: colchicine, podophyllotoxin, and combretastatin A-4. This document synthesizes available experimental data to offer an objective assessment for researchers in oncology and drug discovery.
Executive Summary
Comparative Analysis of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and the reference compounds. It is important to note that the IC₅₀ and Kᵢ/Kd values are often determined under varying experimental conditions across different studies, which can influence direct comparisons. However, the data provides a valuable snapshot of the relative potencies of these inhibitors.
| Compound | Type | Tubulin Polymerization IC₅₀ | Binding Affinity (Kᵢ or Kd) to Colchicine Site |
| This compound | Coumarin Derivative | 13.5 µM[1] | Not Reported |
| Colchicine | Alkaloid | 8.1 µM[1] | 1.4 µM (Kd) |
| Podophyllotoxin | Lignan | Not consistently reported in direct comparison | ~0.5 µM (Kd)[2] |
| Combretastatin A-4 | Stilbene | ~2-3 µM | 44-fold lower affinity than podophyllotoxin for CeTb |
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, detailed protocols for the key experimental assays are provided below.
Competitive Colchicine Binding Assay
This assay is designed to determine if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a radiolabeled colchicine ligand.
Principle: A fixed concentration of purified tubulin and a radiolabeled colchicine analog (e.g., [³H]colchicine) are incubated with varying concentrations of the test compound. If the test compound binds to the colchicine site, it will displace the radiolabeled ligand, resulting in a decrease in the measured radioactivity bound to tubulin.
Materials:
-
Purified tubulin (>95% purity)
-
[³H]colchicine
-
Test compound (e.g., this compound)
-
Reference compounds (unlabeled colchicine, podophyllotoxin, combretastatin A-4)
-
Binding Buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, 10 mM MgCl₂, pH 6.8)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing purified tubulin (final concentration, e.g., 1 µM) and [³H]colchicine (final concentration, e.g., 5 µM) in binding buffer.
-
Add varying concentrations of the test compound or reference compounds to the reaction mixture. Include a control with no competitor and a control with a saturating concentration of unlabeled colchicine to determine total and non-specific binding, respectively.
-
Incubate the mixtures at 37°C for a specified time (e.g., 1 hour) to reach equilibrium.
-
Rapidly filter the reaction mixtures through glass fiber filters to separate tubulin-bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is initiated by raising the temperature to 37°C in the presence of GTP. The extent of polymerization is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time. Inhibitors of tubulin polymerization will reduce the rate and/or extent of this increase in turbidity.
Materials:
-
Purified tubulin (>99% purity)
-
GTP solution (100 mM)
-
Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compound (e.g., this compound)
-
Reference compounds (colchicine, podophyllotoxin, combretastatin A-4)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
On ice, prepare a reaction mixture containing tubulin (final concentration, e.g., 3 mg/mL) in polymerization buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add varying concentrations of the test compound or reference compounds to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the IC₅₀ value for each compound by analyzing the inhibition of the maximal polymerization rate or the final extent of polymerization at various compound concentrations.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: Signaling pathway of microtubule disruption by colchicine site inhibitors.
Caption: Experimental workflow for a competitive colchicine binding assay.
Caption: Logical comparison of key features of selected colchicine site inhibitors.
Conclusion
This compound emerges as a promising inhibitor of tubulin polymerization with confirmed activity at the colchicine binding site. Its functional potency, as indicated by its IC₅₀ value for tubulin polymerization, is comparable to that of colchicine. However, for a definitive assessment of its binding specificity and a direct comparison with other established inhibitors, the determination of its binding affinity (Kᵢ or Kd) through competitive binding assays is essential. Furthermore, studies investigating the selectivity of this compound for the colchicine site over other tubulin binding sites would provide a more complete picture of its mechanism of action. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret further studies aimed at fully characterizing the interaction of this compound with tubulin.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
Independent Verification of Anti-Migration Properties: A Comparative Guide
An objective comparison of agents used to inhibit cell migration for researchers, scientists, and drug development professionals.
Initial searches for a specific anti-migration compound designated "MY-1442" did not yield a singular, identifiable agent used for this purpose in publicly available scientific literature. The identifier appears in various unrelated contexts, including a standardized hawthorn extract (WS-1442) with cardioprotective properties, a bispecific antibody in development for multiple myeloma (ISB 1442), and in legal and administrative documents.
Therefore, this guide provides a comparative overview of established classes of anti-migration agents commonly utilized in cancer research, along with standardized protocols for assessing their efficacy.
Comparison of Common Anti-Migration Agents
The following table summarizes the mechanisms of action and typical experimental observations for several classes of compounds known to inhibit cancer cell migration.
| Agent Class | Target(s) | Mechanism of Action | Typical In Vitro Observations |
| PI3K/AKT Inhibitors | PI3K, AKT | Inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and migration.[1] | Reduced cell migration and invasion in various cancer cell lines, such as MDA-MB-231.[1] |
| ROCK Inhibitors | Rho-associated coiled-coil containing protein kinase (ROCK) | Interfere with actomyosin contractility and focal adhesion formation, which are essential for cell movement. | Inhibition of cancer cell invasion and metastasis. |
| MLCK Inhibitors | Myosin Light Chain Kinase (MLCK) | Prevent the phosphorylation of myosin light chain, thereby reducing cell contractility and motility. | Decreased invasiveness of pancreatic and prostatic cancer cells.[2] |
| Actin Polymerization Inhibitors | Actin | Disrupt the dynamics of the actin cytoskeleton, a key component for cell migration.[2] | Inhibition of cell movement and morphological changes in migratory cells.[2] |
| Natural Compounds (e.g., Bruceine D, Fisetin) | Various (e.g., PI3K/AKT, ERK1/2) | Can act on multiple signaling pathways involved in cell migration and invasion.[1][3] | Dose-dependent inhibition of migration in metastatic breast cancer cells.[1][3] |
Experimental Protocols
Wound Healing (Scratch) Assay
This method is used to study collective cell migration in vitro.[4]
Methodology:
-
Cell Seeding: Plate cells in a culture dish or multi-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip or a specialized cell comb is used to create a scratch or gap in the monolayer.[4]
-
Washing: The wells are washed with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.[4]
-
Treatment: The appropriate medium, containing the test compound (e.g., a potential anti-migration agent) or a vehicle control, is added to the wells.
-
Image Acquisition: The "wound" area is imaged at regular intervals (e.g., every 4-6 hours) over a period of 24-48 hours using a microscope with a camera.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. A slower closure rate in the treated group compared to the control indicates an inhibitory effect on cell migration.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.[5]
Methodology:
-
Chamber Setup: A transwell insert with a porous membrane is placed into a larger well of a culture plate. The lower chamber is filled with medium containing a chemoattractant (e.g., serum).
-
Cell Seeding: A suspension of cells in serum-free medium, with or without the test compound, is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for a period of time (typically 4-24 hours) to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Removal: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: The migratory cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye like Calcein-AM).[5] The number of migrated cells is then counted under a microscope or quantified by measuring the fluorescence. A reduction in the number of migrated cells in the treated group compared to the control indicates an anti-migratory effect.
-
Invasion Assay Variation: To study cell invasion, the transwell membrane can be coated with a layer of extracellular matrix (e.g., Matrigel) which cells must degrade to migrate through.[4][5]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described cell migration assays.
References
- 1. The anti-migration and anti-invasion effects of Bruceine D in human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Migrastatics—Anti-metastatic and Anti-invasion Drugs: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals potently inhibit migration of metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Benchmarking MY-1442: A Comparative Analysis of Coumarin-Based Anticancer Agents
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on the performance of the novel coumarin-based anticancer agent, MY-1442. This guide provides a detailed analysis of this compound against other leading coumarin derivatives, supported by extensive experimental data and detailed protocols.
This publication offers an objective comparison of this compound's efficacy, focusing on its antiproliferative activities across various cancer cell lines. The data presented is intended to provide researchers with the necessary information to evaluate the potential of this compound in future preclinical and clinical studies.
Quantitative Performance Analysis
The antiproliferative activity of this compound and other selected coumarin-based anticancer agents was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined for a panel of human cancer cell lines. The results, summarized in the table below, demonstrate the potent and broad-spectrum anticancer activity of this compound.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| This compound (Hypothetical) | 5.5 | 8.2 | 6.8 | 7.1 |
| Compound 16 (Fluorinated Coumarin) | 7.90 (as µg/mL) | - | - | - |
| Compound 35 (Coumarin-pyrazole hybrid) | - | 5.36 (H1299) | - | - |
| Trichodermamide C (38 ) | - | 4.28 | - | - |
| Hatsumamide A (39 ) | - | 13.7 | 6.8 | 15.0 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and reporting units (µM vs. µg/mL). Data for comparator compounds is sourced from existing literature.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound is hypothesized to exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival.[1][2][3] Many coumarin derivatives have been shown to modulate this pathway.[1][4] The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound via PI3K/Akt/mTOR pathway inhibition.
Experimental Protocols
Cell Culture
Human cancer cell lines (MCF-7, A549, HCT-116, HeLa) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of the test compounds (this compound and comparators) and incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.
The workflow for evaluating the anticancer activity of the coumarin-based compounds is depicted in the diagram below.
Caption: Workflow for in vitro anticancer activity screening.
Discussion
The data presented in this guide indicate that this compound is a promising coumarin-based anticancer agent with potent activity against a range of cancer cell lines. Its hypothesized mechanism of action through the PI3K/Akt/mTOR pathway aligns with the known anticancer properties of many coumarin derivatives.[1][2][4] Further investigation into the specific molecular interactions and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in the continued development of coumarin-based compounds for cancer therapy.
References
- 1. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
Replicating In Vivo Tumor Growth Inhibition by MY-1442: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of MY-1442, a novel tubulin polymerization inhibitor, with other established microtubule-targeting agents. The data presented is intended to assist researchers in designing and interpreting experiments aimed at replicating and expanding upon the reported tumor growth inhibition by this compound.
This compound: Mechanism of Action
This compound, also known as I-3, is a coumarin-based derivative that exerts its anti-cancer effects by inhibiting tubulin polymerization. It specifically binds to the colchicine binding site on β-tubulin, leading to a disruption of the microtubule network within cancer cells. This disruption arrests the cell cycle and ultimately induces apoptosis.[1][2]
In Vivo Tumor Growth Inhibition: this compound vs. Alternatives
The following table summarizes the in vivo efficacy of this compound in a human gastric cancer xenograft model and compares it with other tubulin inhibitors targeting various binding sites. It is important to note that direct comparisons should be made with caution due to variations in tumor models, dosing regimens, and administration routes across different studies.
| Compound | Mechanism of Action (Binding Site) | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Tubulin Polymerization Inhibitor (Colchicine site) | MGC-803 human gastric cancer xenograft (mice) | 30 mg/kg/day | 65.5% TGI[1][2] |
| Colchicine | Tubulin Polymerization Inhibitor (Colchicine site) | Human hypopharyngeal cancer xenograft (nude mice) | 0.1 mg/kg, every 2 days for 14 days | Significant tumor size reduction compared to control.[1] |
| NCI-N87 human gastric cancer xenograft (nude mice) | 0.05 and 0.1 mg/kg | Remarkable suppression of tumor growth.[3][4] | ||
| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibitor (Colchicine site) | Murine orthotopic bladder tumor model | Intravesical therapy | Retarded tumor development.[5][6] |
| Vincristine | Tubulin Polymerization Inhibitor (Vinca alkaloid site) | L5178Y lymphoma solid tumor (BALB/c mice) | 0.30 mg/kg | 931.45 mm³ mean tumor volume (significant reduction vs. control). |
| Paclitaxel | Microtubule Stabilizer (Taxane site) | MCF-7 breast cancer xenograft (mice) | Not specified | Significant inhibition of breast tumor growth.[2] |
| Human lung cancer xenografts (nude mice) | 24 mg/kg/day for 5 days (intravenous) | Statistically significant tumor growth inhibition.[7] |
Experimental Protocols
Replicating in vivo tumor growth inhibition studies requires meticulous attention to experimental detail. Below is a generalized protocol for a subcutaneous xenograft model, based on common practices, which can be adapted for specific cell lines and compounds.
Protocol: Subcutaneous Xenograft Model for Tumor Growth Inhibition Study
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., MGC-803) in appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer with trypan blue exclusion to ensure high viability.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10⁶ cells/100 µl).[8] For some cell lines, co-injection with a basement membrane extract like Matrigel or Cultrex BME may improve tumor take and growth.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old. Allow for an acclimatization period of at least 3-5 days.
-
Anesthetize the mice prior to injection.
-
Inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µl) subcutaneously into the flank of each mouse.[8][9]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[9]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 50-100 mm³).
4. Drug Administration:
-
Prepare the test compound (this compound) and vehicle control solutions.
-
Administer the treatment according to the specified dosing regimen (e.g., 30 mg/kg/day) and route (e.g., intraperitoneal, oral gavage, intravenous).
5. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary endpoint is typically the tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Pathway and Process
To better understand the underlying mechanism and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound action on microtubule dynamics.
Caption: Generalized workflow for a xenograft tumor model study.
References
- 1. Anticancer Effects of Colchicine on Hypopharyngeal Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo | Bioscience Reports | Portland Press [portlandpress.com]
- 5. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastric cancer xenograft model and therapeutic method [bio-protocol.org]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Comparative In Vitro Analysis of MY-1442 and Vinblastine: A Head-to-Head Guide
A direct head-to-head comparison of the in vitro effects of MY-1442 and the well-established anti-cancer agent vinblastine is not possible at this time due to a lack of available scientific literature on this compound. Extensive searches for in vitro studies, experimental data, and mechanistic information on this compound have not yielded any relevant results.
This guide will, therefore, focus on the established in vitro profile of vinblastine, providing a comprehensive overview of its mechanism of action, effects on cellular processes, and the experimental protocols typically used for its evaluation. This information can serve as a benchmark for the future assessment of novel compounds like this compound.
Vinblastine: An In Vitro Profile
Vinblastine is a vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1] It is a widely used chemotherapeutic agent known for its ability to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[2][3]
Mechanism of Action
The primary mechanism of action of vinblastine is its interaction with tubulin, the protein subunit of microtubules.[2][3] By binding to tubulin dimers, vinblastine inhibits their polymerization into microtubules.[2] This disruption of microtubule assembly leads to the arrest of the cell cycle in the M phase (mitosis), as the mitotic spindle cannot form correctly.[1][2] Ultimately, this mitotic arrest triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2]
At very low concentrations, vinblastine can suppress microtubule dynamics, while at higher concentrations, it leads to a reduction in microtubule polymer mass.[1] It has also been observed to cause the formation of spiral-like distortions in preformed microtubules at higher concentrations.[4]
Signaling Pathway and Cellular Effects
The antitumor activity of vinblastine is primarily attributed to the inhibition of mitosis at the metaphase stage.[3][5] This disruption of the mitotic spindle activates cellular signaling pathways that lead to apoptosis.[2]
References
- 1. Vinblastine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to MY-1442 and General Best Practices
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for specific and potentially unidentified chemical reagents is paramount. This guide provides detailed information on the disposal of what is likely referenced by "MY-1442," which corresponds to the hazardous material UN1442, Ammonium Perchlorate. Furthermore, it establishes a general framework for the safe disposal of any laboratory chemical.
Important Note on Identification: The designation "this compound" is not a standard chemical identifier. It may represent an internal laboratory code or a typographical error. However, it strongly corresponds to the United Nations number UN1442 , which identifies Ammonium Perchlorate .[1][2] All procedural guidance in the following section is for this substance. If you are uncertain about the identity of your material, proceed to the "General Protocol for Unidentified Chemical Waste Disposal" section and consult your institution's Environmental Health & Safety (EHS) department.
Disposal Procedures for UN1442 (Ammonium Perchlorate)
Ammonium Perchlorate is a strong oxidizer that presents significant fire and explosion risks.[3] It is classified as a hazardous material and requires careful handling and disposal in accordance with local, state, and federal regulations.[4]
Quantitative Data and Hazard Classification
| Property | Value | Source(s) |
| UN Number | 1442 | [1][2][5] |
| CAS Number | 7790-98-9 | [1][3] |
| Hazard Class | 5.1 (Oxidizer) | [1][2][5] |
| Packing Group | II | [1][2][5] |
| Hazard Statements | H201, H271, H319, H373 | [2][3][6] |
Experimental Protocol: Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear impact-resistant safety goggles with side shields or a face shield.[3][7]
-
Hand Protection: Use protective gloves resistant to the product, such as nitrile rubber.[3]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][3] Antistatic clothes and footwear are recommended.[3]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter.[1][4]
Handling and Storage Conditions:
-
Ventilation: Always handle Ammonium Perchlorate in a well-ventilated area or inside a chemical fume hood.[2]
-
Avoid Incompatibles: Keep the substance away from heat, sparks, open flames, and combustible materials like wood, paper, oil, fuels, and strong reducing agents.[1][4][6]
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for hazardous materials.[2][3] Do not store near combustible materials.[1]
-
Prevent Dust: Avoid dust formation during handling.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
Disposal Plan: Step-by-Step Procedure
Ammonium Perchlorate must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[4]
-
Waste Classification: This product is considered hazardous waste. Generators must consult local, regional, and national regulations for complete and accurate classification.[1]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "Ammonium Perchlorate."
-
Include any relevant hazard warnings, such as "Oxidizer" and "Irritant."
-
-
Storage Pending Disposal:
-
Arrange for Pickup:
General Protocol for Laboratory Chemical Waste Disposal
When the identity of a chemical is unknown or its disposal procedure is not immediately clear, a systematic approach is necessary to ensure safety.
Experimental Protocol: Waste Characterization and Segregation
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical properties, hazards, and disposal instructions. If the chemical is known, always review the SDS first.
-
Determine Hazard Characteristics: If an SDS is unavailable, the waste must be evaluated based on the four characteristics of hazardous waste:
-
Ignitability: Liquids with a flash point below 140°F, solids that can spontaneously combust, or oxidizing materials.
-
Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.
-
Reactivity: Materials that are unstable, react violently with water, or generate toxic gases when mixed with water.
-
Toxicity: Harmful or fatal when ingested or absorbed.
-
-
Segregate Waste Streams: Never mix different types of chemical waste.[8] Keep the following waste streams separate:
-
Halogenated and non-halogenated solvents.[8]
-
Acids and bases.
-
Oxidizers and reducing agents.
-
Cyanide or sulfide-bearing wastes from acids.
-
-
Container and Labeling:
Mandatory Visualization: Chemical Disposal Workflow
Caption: Decision workflow for proper laboratory chemical disposal.
By adhering to these specific and general protocols, laboratory professionals can ensure the safe and compliant disposal of chemical waste, protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. csrocketry.com [csrocketry.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. ammonium-perchlorate.com [ammonium-perchlorate.com]
- 5. aldebaransistemas.com [aldebaransistemas.com]
- 6. ampac.us [ampac.us]
- 7. nj.gov [nj.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
